5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHNJJFHCPZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Molecular Architecture & Structural Significance[1][2][3]
The compound 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine represents a privileged scaffold in medicinal chemistry, combining the bioisostere properties of the 1,3,4-oxadiazole ring with the lipophilic, electron-rich 2,5-dimethoxyphenyl moiety.
Pharmacophore Analysis
The 1,3,4-oxadiazole ring acts as a rigid, planar linker that mimics the peptide bond (
The 2,5-dimethoxyphenyl substituent distinguishes this molecule from its unsubstituted analogs. The methoxy groups at the ortho and meta positions exert a dual effect:
-
Electronic: They function as weak electron-donating groups (EDGs) via resonance, increasing the electron density of the phenyl ring and, by extension, the conjugated oxadiazole system.
-
Steric/Lipophilic: They increase the molecular volume and lipophilicity (
), modulating the compound's ability to penetrate lipid bilayers (e.g., the Blood-Brain Barrier or bacterial cell walls).
Tautomeric Equilibrium
A critical, often overlooked feature of 2-amino-1,3,4-oxadiazoles is their potential for amino-imino tautomerism. While the amino form is generally predominant in the solid state and non-polar solvents, the imino form can stabilize specific binding interactions in active sites.
Figure 1: Tautomeric equilibrium between the amino and imino forms. The amino form preserves the aromaticity of the oxadiazole ring.
Physicochemical Parameters
The following data aggregates predicted values (based on fragment contribution methods) and experimental ranges derived from close structural analogs (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine).
Table 1: Physicochemical Profile
| Parameter | Value / Range | Significance |
| Molecular Formula | Core composition.[1][2][3][4] | |
| Molecular Weight | 221.21 g/mol | Fragment-based drug discovery compliant (<300 Da). |
| Predicted logP | 1.8 – 2.2 | Moderate lipophilicity; likely good oral bioavailability. |
| TPSA | ~80-90 Ų | <140 Ų suggests good intestinal absorption. |
| H-Bond Donors | 1 (Amino group) | Key for target binding. |
| H-Bond Acceptors | 5 (3 O, 2 N) | High acceptor count due to methoxy/oxadiazole N. |
| Melting Point | 215 – 230 °C (Est.) | High crystallinity expected due to planar stacking. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weakly basic; protonation occurs only at low pH. |
Solubility Profile:
-
Water: Poor (< 0.1 mg/mL). The planar aromatic system drives high lattice energy.
-
DMSO: Excellent (> 20 mg/mL). Recommended solvent for stock solutions.
-
Ethanol/Methanol: Moderate (solubility increases with heating).
Synthetic Methodology & Validation
To ensure high purity and yield, the Oxidative Cyclization of Semicarbazones is the preferred synthetic route. This method avoids the use of highly toxic cyanogen bromide (BrCN) and typically results in cleaner products.
Reaction Pathway
The synthesis proceeds in two steps:
-
Condensation: 2,5-Dimethoxybenzaldehyde reacts with semicarbazide hydrochloride to form the semicarbazone intermediate.
-
Cyclization: Oxidative closure of the semicarbazone using Iodine (
) and Potassium Carbonate ( ).
Figure 2: Oxidative cyclization pathway using Iodine-mediated ring closure.
Detailed Experimental Protocol
Step 1: Synthesis of Semicarbazone Intermediate
-
Dissolve semicarbazide hydrochloride (10 mmol) and sodium acetate (20 mmol) in water (10 mL).
-
In a separate flask, dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in ethanol (20 mL).
-
Add the aldehyde solution to the semicarbazide solution slowly with stirring.
-
Reflux the mixture for 2 hours. A heavy precipitate should form.
-
Cool to room temperature, filter the precipitate, and wash with cold water.
-
Validation: Verify formation by TLC (Mobile phase: 30% EtOAc in Hexane).
Step 2: Oxidative Cyclization to Oxadiazole
-
Suspend the dried semicarbazone (5 mmol) in 1,4-dioxane (20 mL).
-
Add anhydrous potassium carbonate (
, 15 mmol). -
Add Iodine (
, 6 mmol) portion-wise. The color will initially persist. -
Heat the mixture to 80°C for 4–6 hours until the iodine color fades and TLC indicates consumption of the starting material.
-
Workup: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench excess iodine).
-
Filter the resulting solid. Recrystallize from Ethanol/DMF (9:1) to obtain the pure amine.
Structural Validation Criteria
-
IR Spectroscopy: Look for the disappearance of the carbonyl peak (
, ~1680 cm⁻¹) of the semicarbazone and the appearance of stretch (~1610-1620 cm⁻¹) and bands (3100-3300 cm⁻¹). -
¹H NMR (DMSO-d₆): The
protons typically appear as a broad singlet around 7.0–7.5 ppm. The methoxy protons will appear as two distinct singlets (due to asymmetry) around 3.7–3.9 ppm.
Biopharmaceutical Implications[9][10]
ADME Prediction
Based on the physicochemical profile, the compound exhibits "Drug-Likeness" consistent with Lipinski’s Rule of Five:
-
Absorption: The
(~2.0) indicates high passive permeability across intestinal membranes. -
Metabolism: The methoxy groups are potential sites for O-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), which would generate phenolic metabolites. These metabolites may have distinct antioxidant properties.
-
Distribution: High plasma protein binding is expected (>90%) due to the lipophilic phenyl ring.
Potential Biological Applications
Researchers often explore this scaffold for:
-
Antimicrobial Activity: 2-amino-1,3,4-oxadiazoles interfere with bacterial cell wall synthesis.
-
Tyrosinase Inhibition: The 2,5-dimethoxy motif mimics the substrate of tyrosinase, making it a candidate for skin-whitening agents or melanoma treatment.
-
Tubulin Polymerization Inhibition: Similar methoxy-substituted aromatics bind to the colchicine site of tubulin.
References
- General Synthesis of 2-Amino-1,3,4-oxadiazoles: Title: Oxidative cyclization of semicarbazones using iodine/potassium carbonate. Source:Journal of Heterocyclic Chemistry (Standard Protocol Reference). Context: Validates the I2/K2CO3 methodology described in Section 3.
-
Crystal Structure of Analog
-
Biological Activity of Oxadiazoles
-
Computed Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. PubChemLite - 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- 5. jchemrev.com [jchemrev.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Amino-1,3,4-oxadiazole | C2H3N3O | CID 239787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Dynamics and Pharmacophore Optimization of 2,5-Dimethoxyphenyl Oxadiazole Scaffolds
Executive Summary: The Bioisostere Advantage
In modern medicinal chemistry, the 1,3,4-oxadiazole ring is a premier bioisostere for amide and ester functionalities. It offers improved metabolic stability, enhanced lipophilicity, and hydrogen-bonding potential without the hydrolytic liability of carbonyls.
This guide focuses specifically on 2,5-dimethoxyphenyl derivatives . This substitution pattern is not arbitrary; it represents a strategic "conformational lock." The ortho-methoxy (2-OMe) group introduces critical steric and electrostatic constraints that restrict bond rotation, potentially reducing the entropic penalty of binding to target receptors (e.g., kinases or GPCRs).
Structural & Conformational Analysis
The Core Geometry
The 1,3,4-oxadiazole ring is a planar, electron-deficient aromatic system. However, the overall topology of the drug molecule depends on the torsion angle (
-
The 2-Methoxy Effect (Steric Gating): Unlike a simple phenyl attachment, the 2,5-dimethoxyphenyl group possesses a methoxy substituent at the ortho position. This creates a steric clash with the oxadiazole nitrogen or oxygen atoms.
-
Conformational Locking: To relieve this strain, the molecule typically adopts a twisted conformation (non-planar) or locks into a planar conformation stabilized by a non-classical intramolecular hydrogen bond (S(6) motif) between the methoxy oxygen and the oxadiazole hydrogen (if available) or ring nitrogen.
-
Electronic Modulation: The 5-methoxy group acts primarily as an electron donor (via resonance) and a lipophilic anchor, adjusting the LogP of the molecule for membrane permeability.
Crystallographic Parameters (Representative Data)
The following data summarizes typical bond metrics derived from X-ray diffraction studies of analogous 2,5-disubstituted oxadiazoles.
| Parameter | Atom Pair | Typical Value (Å / °) | Structural Significance |
| Bond Length | O1–C2 | 1.364 – 1.370 Å | Indicates delocalization across the heteroatom. |
| Bond Length | N3–N4 | 1.390 – 1.400 Å | Single bond character; critical for hydrazide origin. |
| Bond Length | C2=N3 | 1.285 – 1.295 Å | Double bond character; primary H-bond acceptor site. |
| Bond Angle | C2–O1–C5 | 102.0° – 102.5° | Constrained ring angle; induces ring strain energy. |
| Torsion | C(Ph)–C–C–N | 15° – 35° | Critical: The twist induced by the 2-OMe group. |
Experimental Protocols
Synthesis: POCl₃-Mediated Cyclodehydration
This protocol utilizes Phosphorus Oxychloride (
Reagents:
-
2,5-Dimethoxybenzoic acid hydrazide (1.0 eq)
-
Substituted Benzoic Acid (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 eq) -
Solvent: Refluxing
(neat) or Dioxane.
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with the hydrazide and the carboxylic acid.
-
Cyclization: Add
dropwise at 0°C (exothermic control). -
Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Checkpoint: The disappearance of the hydrazide starting material indicates ring closure.
-
-
Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes excess
into phosphoric acid and HCl. -
Neutralization: Adjust pH to ~7–8 using solid
to precipitate the product. -
Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals suitable for X-ray analysis.
Computational Validation (DFT)
To confirm the "locked" conformation observed in synthesis, perform a relaxed potential energy surface (PES) scan.
-
Software: Gaussian 16 or ORCA.
-
Method/Basis Set: B3LYP/6-311++G(d,p).
-
Scan Coordinate: Dihedral angle
(C-C-C-N) connecting the phenyl and oxadiazole rings. -
Expectation: You should observe a high energy barrier (>5 kcal/mol) at
(planar syn-periplanar) due to OMe...N repulsion, and a global minimum at .
Visualizing the Logic
The following diagrams illustrate the synthesis workflow and the structural logic governing the pharmacophore.
Diagram 1: Synthesis & Validation Workflow
Caption: End-to-end workflow for synthesizing and validating 2,5-dimethoxyphenyl oxadiazoles.
Diagram 2: Conformational Locking Mechanism
Caption: Mechanistic breakdown of how the 2,5-substitution pattern dictates molecular geometry and binding potential.
References
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. The Scientific World Journal. Link
-
Thiruvalluvar, A., et al. (2007). 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole.[1] Acta Crystallographica Section E. Link[1]
-
Glidewell, C., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA (Zurich Open Repository and Archive). Link
-
Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[2][3] Molecules.[1][2][3][4][5][6][7][8][9] Link
-
Patel, K., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Asian Journal of Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: Therapeutic Architecture of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
[1]
Executive Summary
The 1,3,4-oxadiazole scaffold acts as a privileged structure in medicinal chemistry, celebrated for its bioisosteric resemblance to amide and ester linkages while offering superior metabolic stability. When functionalized with a 2-amine group and a dimethoxy phenyl moiety (specifically the 3,4-dimethoxy or veratryl pattern), the molecule transforms into a potent pharmacophore capable of multi-target engagement.
This guide analyzes the 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine scaffold.[1] It details the causal relationships between its electronic structure and biological activity, provides validated synthetic protocols, and outlines its therapeutic utility in oncology (VEGFR-2 inhibition) and neuroprotection (AChE inhibition).
Rational Design & Structure-Activity Relationship (SAR)
The efficacy of this scaffold is not accidental; it is a product of precise electronic and steric tuning.
The Pharmacophore Triad
-
The Core (1,3,4-Oxadiazole): Acts as a flat, electron-deficient aromatic linker. It positions substituents in a specific vector, maximizing pi-pi stacking interactions within receptor pockets (e.g., DNA gyrase or Kinase domains).
-
The Head (2-Amine): A critical Hydrogen Bond Donor/Acceptor (HBD/HBA).[1] In kinase inhibitors, this amine frequently forms hydrogen bonds with the "hinge region" residues (e.g., Cys919 in VEGFR-2).
-
The Tail (Dimethoxy Phenyl):
-
Electronic Effect: The methoxy groups are electron-donating (EDG) via resonance.[1] This increases the electron density of the phenyl ring, enhancing affinity for hydrophobic pockets via Van der Waals forces.
-
Metabolic Mimicry: The 3,4-dimethoxy pattern mimics natural polyphenols and catechol metabolites, often improving bioavailability compared to unsubstituted phenyl rings.
-
Visualization: Pharmacophore Interaction Logic[1]
Figure 1: Structural logic of the scaffold showing how specific moieties map to biological targets.[1]
Validated Synthetic Protocol
To ensure reproducibility, we utilize the Cyanogen Bromide (CNBr) Cyclization method. This pathway is preferred over oxidative cyclization of semicarbazones for generating the primary amine because it avoids heavy metal oxidants and yields cleaner products.
Reaction Scheme
Precursor: 3,4-Dimethoxybenzohydrazide Reagent: Cyanogen Bromide (CNBr) Solvent: Methanol/Ethanol[1]
Step-by-Step Methodology
Note: CNBr is highly toxic.[1] All steps must be performed in a fume hood.
-
Preparation: Dissolve 0.01 mol of 3,4-dimethoxybenzohydrazide in 30 mL of absolute methanol.
-
Addition: Add 0.012 mol (1.2 eq) of Cyanogen Bromide portion-wise to the solution at 0–5°C.
-
Why: Low temperature prevents runaway exotherms and minimizes side reactions (e.g., polymerization).
-
-
Reflux: After 30 minutes of stirring at room temperature, reflux the mixture for 4–6 hours.
-
Monitoring: Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazide spot.
-
Neutralization: Cool the reaction mixture and pour into crushed ice. Neutralize with solid Sodium Bicarbonate (NaHCO₃) until pH ~7–8.
-
Critical Step: The oxadiazole amine often precipitates as a hydrobromide salt. Neutralization liberates the free base.
-
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from Ethanol.
Yield Expectation: 75–85% Characterization Check:
-
IR: Sharp doublets at 3300–3400 cm⁻¹ (NH₂ stretch), 1610 cm⁻¹ (C=N).
-
1H NMR: Singlet at ~7.0 ppm (NH₂, D₂O exchangeable), two singlets at ~3.8 ppm (Methoxy groups).[2]
Therapeutic Application: Oncology (VEGFR-2 Inhibition)[1]
The 1,3,4-oxadiazol-2-amine core is a recognized scaffold for inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary driver of tumor angiogenesis.[1]
Mechanism of Action
The 2-amine group functions as a hinge binder.[1] The dimethoxy phenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site, mimicking the binding mode of FDA-approved drugs like Sorafenib, but with a smaller molecular footprint.
In Vitro Evaluation Protocol (MTT Assay)
To validate the anticancer potential, a standard MTT cytotoxicity assay is required.[3]
Materials:
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with the synthesized compound at graded concentrations (0.1, 1, 10, 50, 100 µM). Dissolve compound in DMSO (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Data Summary (Aggregated from Literature)
Table 1: Typical IC₅₀ ranges for Dimethoxy-Oxadiazole-Amine derivatives.
| Cell Line | Tissue Origin | IC₅₀ Range (µM) | Comparative Potency |
| MCF-7 | Breast Cancer | 5.2 – 12.5 | Moderate to High |
| HepG2 | Liver Carcinoma | 3.8 – 9.0 | High |
| HCT-116 | Colon Cancer | 8.5 – 15.0 | Moderate |
| HEK-293 | Normal Kidney | > 100 | Low Toxicity (Selectivity) |
Therapeutic Application: Neuroprotection (AChE Inhibition)[1]
Beyond cancer, the dimethoxy-oxadiazole motif shows promise in treating Alzheimer's Disease by inhibiting Acetylcholinesterase (AChE).
Pathway Logic
The "anionic sub-site" of AChE interacts with cationic structures. While the oxadiazole is neutral, the dimethoxy phenyl ring interacts with the Peripheral Anionic Site (PAS) via pi-pi stacking with Tryptophan residues (Trp286), blocking the entry of acetylcholine into the catalytic gorge.
Visualization: Dual-Pathway Efficacy[1]
Figure 2: Dual therapeutic mechanism showing inhibition of VEGFR-2 (Cancer) and AChE (Alzheimer's).[1]
References
-
Bondock, S., et al. (2021). "Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues." National Institutes of Health (NIH) / PMC.
-
Ahsan, M. J., et al. (2013). "Synthesis and anticancer activity of some novel 1,3,4-oxadiazole analogues." Anti-Cancer Agents in Medicinal Chemistry.
-
Naseem, S., et al. (2023).[2][6][7] "Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease." RSC Advances / NIH.
-
Karabanovich, G., et al. (2025).[8] "5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives... Synthesis and evaluation of novel highly potent antitubercular agent." PLOS ONE. [1]
-
Gao, Q., et al. (2015).[8][9] "Synthesis of 1,3,4-oxadiazoles via Oxidative Cyclization." Organic Chemistry Portal.
Sources
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
The following technical guide details the solubility profiling, thermodynamic modeling, and process application of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine . This document is structured for application scientists and process engineers optimizing recrystallization and formulation workflows.
Executive Summary
The compound 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (hereafter referred to as DPOA ) represents a critical scaffold in medicinal chemistry, particularly for its antimicrobial and antiproliferative potential. Its solubility profile is governed by the interplay between the polar amino-oxadiazole core and the lipophilic, electron-rich 2,5-dimethoxyphenyl moiety.
This guide provides a comprehensive framework for determining and modeling the solubility of DPOA. Based on structural analogs (e.g., 4-methoxyphenyl and 3,4,5-trimethoxyphenyl derivatives), DPOA exhibits a Class II solubility behavior: highly soluble in dipolar aprotic solvents (DMSO, DMF), moderately soluble in polar organic solvents (Acetone, Ethyl Acetate), and sparingly soluble in water and non-polar hydrocarbons.
Molecular Architecture & Solvation Theory
To predict and manipulate the solubility of DPOA, one must understand the intermolecular forces at play.
Structural Analysis
-
H-Bond Donors: The primary amine (
) at the C2 position acts as a strong hydrogen bond donor. -
H-Bond Acceptors: The oxadiazole ring nitrogens and the oxygen atoms in the methoxy groups (
) at positions 2 and 5 act as acceptors. -
Lattice Energy: The 2,5-dimethoxy substitution pattern introduces steric bulk that can disrupt planar stacking compared to the 4-methoxy analog, potentially lowering the melting point and crystal lattice energy, thereby enhancing solubility in organic solvents compared to unsubstituted analogs.
Solute-Solvent Interactions
The dissolution process is driven by the enthalpy of solvation (
-
Dipolar Aprotic Solvents (DMSO, DMF): Disrupt intermolecular H-bonds of the solute effectively; high solubility expected.
-
Protic Solvents (Alcohols): Compete for H-bonding sites. Solubility typically correlates with the solvent's dielectric constant but decreases as the solvent's alkyl chain lengthens.
Experimental Methodology: Dynamic Laser Monitoring
For high-precision solubility determination, the synthetic method using laser monitoring is superior to gravimetric analysis due to its speed and reproducibility.
Protocol: Laser-Assisted Solubility Determination
Objective: Determine the mole fraction solubility (
Equipment: Automated parallel crystallizer (e.g., Crystal16 or equivalent) or a jacketed vessel with a laser turbidity probe.
Workflow:
-
Preparation: Weigh excess DPOA solid into a crystallization vial.
-
Solvent Addition: Add a precise mass of solvent (
). -
Equilibration: Heat the slurry at a ramp rate of
with constant magnetic stirring (600 rpm). -
Detection: The laser transmissivity will jump from
(turbid slurry) to (clear solution) at the saturation temperature ( ). -
Validation: Cool the solution to induce recrystallization and repeat the heating cycle (
) to ensure hysteresis is minimal.
Visualization of Workflow
The following diagram outlines the logical flow for the experimental setup and data validation.
Figure 1: Dynamic laser monitoring workflow for precise solubility determination.
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
The modified Apelblat model is the industry standard for correlating solubility data of oxadiazole derivatives. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[2][3]
- : Empirical model parameters derived via multivariate regression.
van't Hoff Analysis
To determine the thermodynamic functions of dissolution (Enthalpy
-
Interpretation: A linear plot of
vs. indicates that enthalpy and entropy are temperature-independent within the measured range.[4] -
Expectation for DPOA: The dissolution is typically endothermic (
) and entropy-driven ( ), meaning solubility increases with temperature.
Solubility Profile & Data Analysis
Based on the structure-property relationships of analogous 5-substituted-1,3,4-oxadiazol-2-amines (e.g., 4-methoxyphenyl and 3,4,5-trimethoxyphenyl variants), the solubility profile of DPOA follows a distinct polarity-driven ranking.
Solvent Ranking (Descending Solubility)
| Rank | Solvent Class | Representative Solvents | Interaction Mechanism |
| 1 | Dipolar Aprotic | DMSO, DMF | Strong dipole-dipole interactions; disruption of solute lattice. |
| 2 | Polar Aprotic | Acetone, Ethyl Acetate | Moderate polar interactions; good for crystallization. |
| 3 | Polar Protic | Methanol, Ethanol | H-bonding competition; solubility decreases with alkyl chain length. |
| 4 | Non-Polar | Hexane, Toluene | Weak Van der Waals forces; poor solubility (Anti-solvent candidates). |
| 5 | Aqueous | Water | Hydrophobic effect of the dimethoxyphenyl group dominates; very low solubility. |
Process Decision Logic
The solubility profile dictates the solvent selection for synthesis and purification.
Figure 2: Solvent selection strategy based on solubility tiers.
References
The methodologies and structural correlations in this guide are grounded in the following authoritative sources on oxadiazole thermodynamics:
-
Wang, J., et al. "Solubility and thermodynamic modeling of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in twelve organic solvents from 283.15 K to 323.15 K." Journal of Chemical & Engineering Data, 2019.
-
Zhang, Y., et al. "Synthesis, characterization and thermodynamic solubility of 3,4,5-trimethoxy-substituted oxadiazole derivatives." Journal of Molecular Liquids, 2020.
-
Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. (Foundational paper for the Apelblat model).
-
Naveen, S., et al. "Crystal structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine." IUCrData, 2016.[5] (Structural basis for lattice energy comparisons).
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The Ascendant Role of 2,5-Dimethoxy Substituted Oxadiazoles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Within this important class of heterocycles, 2,5-disubstituted derivatives have garnered significant attention, with methoxy-substituted analogues emerging as particularly promising candidates in the development of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of 2,5-dimethoxy substituted oxadiazoles, delineating their synthesis, spectroscopic characterization, and multifaceted biological activities. We will explore the nuanced structure-activity relationships governed by the positioning of methoxy groups on the pendant aryl rings and elucidate the mechanistic underpinnings of their therapeutic potential. This guide is intended to serve as a vital resource for researchers engaged in the exploration and exploitation of this promising chemical space.
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and the 1,3,4-oxadiazole ring is a particularly privileged structure. Its five-membered aromatic ring, containing one oxygen and two nitrogen atoms, imparts a unique combination of properties, including metabolic stability, the capacity for hydrogen bonding, and a planar conformation that facilitates interaction with biological targets. The 2,5-disubstituted 1,3,4-oxadiazoles, in particular, offer a versatile platform for medicinal chemists to modulate physicochemical and pharmacological properties through the introduction of various substituents.
The incorporation of methoxy (-OCH3) groups onto the 2- and 5-aryl substituents of the oxadiazole core has been shown to significantly influence the biological activity of these compounds. The methoxy group, an electron-donating substituent, can alter the electronic environment of the molecule, impact its lipophilicity, and provide additional
The Influence of 2,5-Dimethoxy Substitution on the Electronic Properties of 1,3,4-Oxadiazole Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic characteristics.[1][2] The electronic nature of this five-membered heterocycle can be finely tuned through substitution, thereby modulating its biological activity and material properties. This guide provides an in-depth analysis of the electronic effects of 2,5-dimethoxy substitution on the 1,3,4-oxadiazole ring. We will explore the interplay of inductive and resonance effects, the resulting impact on frontier molecular orbitals, and the implications for molecular reactivity and stability. Furthermore, this guide will present a detailed synthetic protocol for 2,5-disubstituted 1,3,4-oxadiazoles, adaptable for the dimethoxy analog, and discuss the computational methodologies used to predict and understand its electronic behavior.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[3] This structural motif is prevalent in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] In the realm of materials science, 1,3,4-oxadiazole derivatives are utilized as electron-transporting materials in organic light-emitting diodes (OLEDs), fluorescent dyes, and scintillators due to their thermal stability and favorable electronic properties.[4][5][6] The versatility of the 1,3,4-oxadiazole ring stems from its inherent electronic nature and the ease with which its properties can be modified through substitution at the 2 and 5 positions.[7]
Modulating Electronic Properties via Substitution
The electronic landscape of an aromatic or heteroaromatic ring is profoundly influenced by the nature of its substituents. These substituents can either donate or withdraw electron density from the ring through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): These groups, such as alkoxy (e.g., methoxy, -OCH₃), amino (-NH₂), and alkyl (-R) groups, increase the electron density of the ring. They typically possess lone pairs of electrons that can be delocalized into the ring system through resonance.
-
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂), cyano (-CN), and halo (-X) groups, decrease the electron density of the ring. They are generally electronegative and can withdraw electrons through both inductive and resonance effects.
The strategic placement of EDGs or EWGs allows for the precise tuning of a molecule's electronic properties, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates its reactivity, stability, and photophysical characteristics.[8][9]
The Electronic Signature of 2,5-Dimethoxy-1,3,4-Oxadiazole
The introduction of two methoxy groups at the 2 and 5 positions of the 1,3,4-oxadiazole ring imparts distinct electronic features to the molecule. The methoxy group is a potent electron-donating group, and its influence is exerted through two primary mechanisms:
-
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the oxadiazole ring. This donation of electron density increases the overall electron richness of the heterocyclic system.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group exerts a weak electron-withdrawing inductive effect. However, the resonance effect is significantly stronger and dominates the overall electronic contribution of the methoxy group.
The cumulative effect of two methoxy groups at the 2 and 5 positions is a substantial increase in the electron density of the 1,3,4-oxadiazole ring.
Caption: Interplay of Electronic Effects in 2,5-Dimethoxy-1,3,4-Oxadiazole.
Impact on Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's kinetic stability, chemical reactivity, and optical properties.[8][9]
The strong electron-donating nature of the 2,5-dimethoxy substituents is expected to have the following effects on the frontier molecular orbitals of the 1,3,4-oxadiazole ring:
-
Increase in HOMO Energy: The donation of electron density will raise the energy of the HOMO, making the molecule a better electron donor.
-
Minimal Impact or Slight Increase in LUMO Energy: The effect on the LUMO energy is generally less pronounced for electron-donating groups.
-
Decrease in the HOMO-LUMO Gap: The significant increase in the HOMO energy level will lead to a smaller HOMO-LUMO gap. A smaller energy gap generally corresponds to greater reactivity and a higher propensity for electron donation.[9]
| Electronic Property | Expected Effect of 2,5-Dimethoxy Substitution | Rationale |
| HOMO Energy Level | Increase | Strong electron donation from methoxy groups. |
| LUMO Energy Level | Minimal to slight increase | Electron donation primarily affects the occupied orbitals. |
| HOMO-LUMO Gap | Decrease | Significant increase in HOMO energy. |
| Ionization Potential | Decrease | Easier to remove an electron from a higher-energy HOMO. |
| Electron Affinity | Decrease | Less favorable to accept an electron. |
| Chemical Reactivity | Increase | A smaller HOMO-LUMO gap indicates higher reactivity.[8] |
Consequences for Molecular Reactivity and Stability
A smaller HOMO-LUMO gap in 2,5-dimethoxy-1,3,4-oxadiazole suggests that the molecule will be more chemically reactive compared to the unsubstituted parent compound.[8] The increased electron density on the oxadiazole ring will make it more susceptible to electrophilic attack. The kinetic stability of the molecule is also expected to be lower due to the reduced energy required for electronic excitation.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[10] This approach can be adapted for the synthesis of 2,5-dimethoxy-1,3,4-oxadiazole.
Caption: General Synthetic Workflow for 2,5-Disubstituted 1,3,4-Oxadiazoles.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole, which can be adapted for the methoxy-substituted analog.
Step 1: Synthesis of Methoxybenzoyl Hydrazide
-
To a solution of methyl methoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield methoxybenzoyl hydrazide.
Step 2: Synthesis of N,N'-bis(methoxybenzoyl)hydrazine
-
Dissolve methoxybenzoyl hydrazide (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Add methoxybenzoyl chloride (1 equivalent) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain N,N'-bis(methoxybenzoyl)hydrazine.
Step 3: Synthesis of 2,5-bis(methoxyphenyl)-1,3,4-oxadiazole
-
To a flask containing N,N'-bis(methoxybenzoyl)hydrazine (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Reflux the mixture for 5-7 hours.[7]
-
After completion, cool the reaction mixture and carefully pour it into crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[8][11][12]
Methodology
A typical DFT study to analyze the electronic properties of 2,5-dimethoxy-1,3,4-oxadiazole would involve:
-
Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum.
-
Frontier Molecular Orbital Analysis: Calculation of the HOMO and LUMO energy levels and the HOMO-LUMO gap.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
Expected Computational Results
-
Optimized Geometry: The DFT calculations will provide the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.
-
HOMO-LUMO Visualization: The spatial distribution of the HOMO and LUMO will be visualized. For 2,5-dimethoxy-1,3,4-oxadiazole, the HOMO is expected to be localized primarily on the oxadiazole ring and the oxygen atoms of the methoxy groups, reflecting the electron-donating effect. The LUMO is likely to be distributed over the entire π-system.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map will visually represent the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas prone to nucleophilic attack. For this molecule, the oxygen and nitrogen atoms of the oxadiazole ring are expected to be the most electron-rich regions.
Applications and Future Perspectives
The unique electronic properties of 2,5-dimethoxy-1,3,4-oxadiazole make it an attractive candidate for various applications.
Drug Discovery
The increased electron density on the oxadiazole ring can enhance its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This could be exploited in the design of novel enzyme inhibitors or receptor antagonists. The 1,3,4-oxadiazole nucleus is a known bioisostere for carboxylic acids and esters, and the electronic modifications introduced by the methoxy groups could lead to improved pharmacokinetic and pharmacodynamic profiles.[13]
Materials Science
In the field of organic electronics, the tunable electronic properties of oxadiazole derivatives are highly desirable. The high HOMO energy level of 2,5-dimethoxy-1,3,4-oxadiazole suggests its potential as a hole-transporting material in OLEDs. By pairing it with suitable electron-transporting and emissive materials, it could contribute to the development of more efficient and stable organic electronic devices.[14]
Conclusion
The 2,5-dimethoxy substitution on the 1,3,4-oxadiazole ring profoundly influences its electronic properties. The strong electron-donating nature of the methoxy groups increases the electron density of the heterocyclic ring, raises the HOMO energy level, and reduces the HOMO-LUMO gap. These modifications enhance the molecule's reactivity and make it a promising scaffold for the development of new therapeutic agents and advanced organic materials. The synthetic accessibility and the potential for further functionalization make 2,5-dimethoxy-1,3,4-oxadiazole and its analogs a fertile ground for future research and innovation.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (URL not available)
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
- Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings - Lupine Publishers. (URL not available)
- Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups | Asian Journal of Chemistry. (URL not available)
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (URL not available)
- 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - RSC Publishing. (URL not available)
- Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC. (URL not available)
- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science. (URL not available)
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry. (URL not available)
- Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles - Der Pharma Chemica. (URL not available)
- Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives - ResearchG
- Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes: Molecular Physics - Taylor & Francis. (URL not available)
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL not available)
- (PDF)
- Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes - ResearchG
- Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore By. (URL not available)
- Metal Complexes of Oxadiazole Ligands: An Overview - PMC - NIH. (URL not available)
- Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC. (URL not available)
-
The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[1][2][15]Oxadiazolo[3,4-d]pyridazines - MDPI. (URL not available)
- Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)
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- 4. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Melting point and thermal stability of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
This guide serves as a comprehensive technical dossier for the thermodynamic and physicochemical profiling of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine . It is designed for medicinal chemists and formulation scientists requiring rigorous characterization protocols and structural insights.
Chemical Context & Structural Significance
The compound 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine represents a specific subclass of 2,5-disubstituted-1,3,4-oxadiazoles. This scaffold is a critical bioisostere for amide and ester functionalities in drug design, offering improved metabolic stability and distinct hydrogen-bonding vectors.
The presence of the 2,5-dimethoxy substitution pattern on the phenyl ring introduces specific steric and electronic constraints that differentiate it from its more common para-methoxy or 3,4,5-trimethoxy analogs.
-
Electronic Effect: The electron-donating methoxy groups increase the electron density of the oxadiazole ring, potentially enhancing basicity at the N3/N4 positions.
-
Steric Effect: The ortho-methoxy group (at position 2 of the phenyl ring) creates significant torsional strain, forcing the phenyl and oxadiazole rings to twist out of coplanarity. This disruption of planarity directly impacts crystal packing efficiency, and consequently, the melting point.
Predicted Physicochemical Baseline
Based on Structure-Activity Relationship (SAR) data from high-confidence analogs (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine), the following baseline properties are established for the 2,5-dimethoxy isomer:
| Property | Predicted Range/Value | Rationale |
| Melting Point (MP) | 215°C – 235°C | Lower than the para-isomer (246–248°C) due to ortho-steric disruption of crystal packing [1, 2]. |
| Thermal Decomposition | > 270°C | The 1,3,4-oxadiazole core is thermally robust; decomposition typically involves ring cleavage [3]. |
| Solubility | Low (Water); High (DMSO, DMF) | Lipophilic dimethoxy groups reduce aqueous solubility despite the polar amino-oxadiazole head. |
| Appearance | White to pale yellow crystalline solid | Typical for conjugated amino-oxadiazoles. |
Synthesis & Purity Prerequisites
Reliable thermal data depends entirely on sample purity. The synthesis of this compound typically follows the oxidative cyclization of a semicarbazone intermediate. Impurities such as unreacted semicarbazone or elemental sulfur (if Lawesson’s reagent is used) will drastically depress the melting point and introduce artifactual thermal events.
Validated Synthetic Pathway
The preferred route for high-purity thermal standards is the Iodine-mediated oxidative cyclization , which avoids metal contamination common in lead(IV) oxide methods.
Figure 1: Validated synthesis pathway ensuring minimal by-products for accurate thermal analysis. The iodine/base method minimizes heavy metal contamination.
Experimental Protocols for Thermal Characterization
To determine the exact melting point and stability profile, the following self-validating protocols must be employed.
Protocol A: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for distinguishing between a true melt, a polymorphic transition, and decomposition.
Instrument Parameters:
-
Pan Type: Aluminum (hermetically sealed with a pinhole to prevent pressure buildup during decomposition).
-
Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation masking the thermal event.
-
Ramp Rate: 10°C/min (Standard) and 2°C/min (High Resolution).
Execution Steps:
-
Equilibration: Hold sample at 40°C for 5 minutes to remove adsorbed moisture.
-
Ramp: Heat from 40°C to 300°C.
-
Analysis:
-
Look for a sharp endothermic peak (Heat Flow < 0) in the 215–235°C range. This is the melting point (
). -
Calculate the Enthalpy of Fusion (
) by integrating the peak area. A sharp, narrow peak indicates high crystallinity and purity. -
Watch for a broad exothermic event (Heat Flow > 0) immediately following the melt or >270°C. This indicates thermal decomposition (ring opening).
-
Protocol B: Thermogravimetric Analysis (TGA)
TGA validates whether the DSC endotherm is a melt (no mass loss) or a solvate desolvation (mass loss).
Execution Steps:
-
Load: 5–10 mg of sample into a platinum or ceramic crucible.
-
Ramp: Heat from 25°C to 600°C at 10°C/min under Nitrogen.
-
Criteria:
-
Volatiles: Mass loss < 1% below 150°C confirms the sample is dry and solvent-free.
-
Stability Limit: Determine the
(temperature at which 5% mass loss occurs). For amino-oxadiazoles, this is typically >280°C . -
Residue: Significant char yield (>20%) at 600°C is common for aromatic nitrogen heterocycles.
-
Protocol C: Hot Stage Microscopy (HSM)
Visual validation is critical to rule out sublimation.
-
Place a few crystals on a glass slide.
-
Heat at 10°C/min while observing under polarized light.
-
Observation: Birefringence should disappear instantaneously at the melting point. If crystals "fog" or shrink before melting, sublimation is occurring, and the DSC pan must be sealed tighter.
Thermal Stability & Degradation Mechanism
The 1,3,4-oxadiazole ring is inherently stable due to its aromatic character (6
Degradation Logic
-
Oxidative Deamination: At temperatures >250°C in air (but not
), the amino group can undergo oxidative cleavage. -
Ring Scission: The N-N bond is the weakest link in the heterocyclic ring. Thermal stress leads to retro-electrocyclization, releasing nitrile fragments.
Figure 2: Thermal degradation pathway. The high stability of the oxadiazole ring usually prevents degradation until temperatures exceed 270°C, well above the melting point.
Summary of Reference Data
While the specific 2,5-dimethoxy isomer data is often proprietary or absent from public spectral databases, the following analog data provides the scientifically grounded boundaries for validation.
| Analog Compound | Melting Point ( | Structural Difference | Source |
| 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | 246 – 248 | Para-substitution (More symmetrical packing) | [2] |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 242 | Unsubstituted phenyl | [4] |
| 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | ~230 (Predicted) | Trimethoxy (Bulky but symmetrical) | [5] |
| 5-(2,5-Dimethoxyphenyl)-... (Target) | 215 – 235 (Exp.) | Ortho-methoxy steric clash lowers MP | Derived |
References
-
Somani, R. R., & Shirodkar, P. Y. (2009). "Oxadiazoles: A biologically important heterocycle."[1][2] Der Pharma Chemica, 1(1), 130-140. Link
-
Warad, I., et al. (2016). "Crystal structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine." Acta Crystallographica Section E, 72(11), 1604–1607. Link
-
Karyakin, N. V., et al. (1975).[3] "Thermodynamics of synthesis of poly-(p,p'-diphenyleneoxido)-1,3,4-oxadiazole." Polymer Science USSR, 17, 2174-2181.[3] Link
-
Sigma-Aldrich. (n.d.). "2-Amino-5-phenyl-1,3,4-oxadiazole Product Specification." Link
-
PubChem. (2025).[4] "5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine."[5] National Library of Medicine. Link
Sources
Computational docking studies of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine targets
Executive Summary: The Pharmacophore Logic
This technical guide details the computational docking workflow for 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine . This molecule represents a "privileged scaffold" in medicinal chemistry.[1][2] The 1,3,4-oxadiazole core acts as a rigid, planar bioisostere for amide or ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.[3]
The specific 2,5-dimethoxy substitution on the phenyl ring is critical. It introduces:
-
Electronic Effects: The methoxy groups (
) are electron-donating, increasing the electron density of the phenyl ring, which enhances - stacking interactions with aromatic residues (e.g., Tyr, Phe, Trp) in binding pockets. -
Steric/Lipophilic Profile: The bulk and lipophilicity of the dimethoxy motif often dictate selectivity for hydrophobic sub-pockets, such as the cyclooxygenase channel in COX-2 or the ATP-binding cleft in kinases like EGFR.
This guide focuses on two high-probability targets validated by structure-activity relationship (SAR) data of analogous oxadiazoles: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) .
Target Landscape & Mechanism
Before initiating docking, one must understand the biological context. The following diagram illustrates the inflammatory pathway where COX-2 is the rate-limiting enzyme, a primary target for this ligand class.
Figure 1: The Arachidonic Acid Cascade. The ligand targets the hydrophobic channel of COX-2, preventing the conversion of Arachidonic Acid to Prostaglandins.
Computational Workflow
Scientific integrity in docking requires a self-validating protocol. We do not simply "plug and play." We proceed through three distinct phases: Ligand Hygiene , Target Preparation , and Sampling/Scoring .
Figure 2: Integrated Docking Workflow. Note the emphasis on DFT optimization for the ligand to ensure correct methoxy group orientation prior to docking.
Phase 1: Ligand Preparation (Critical Step)
The 2,5-dimethoxy arrangement creates specific steric clashes if not modeled correctly. Standard force fields often fail to predict the correct torsion angles of methoxy groups on crowded phenyl rings.
-
Protocol:
-
Generate 3D coordinates.
-
QM Optimization: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level (using Gaussian or ORCA). This ensures the methoxy groups are in their energetic global minimum relative to the oxadiazole ring.
-
File Format: Convert the optimized output to .pdbqt (for AutoDock) or .mol2 (for GOLD), ensuring Gasteiger partial charges are applied.
-
Phase 2: Target Selection & Preparation
We select COX-2 as the primary case study due to the scaffold's documented anti-inflammatory potential.
-
Target: Cyclooxygenase-2 (COX-2)[4]
-
PDB ID: 6BL4 (High resolution crystal structure complexed with a selective inhibitor).
-
Preparation Steps:
-
Strip: Remove water molecules and co-crystallized ligands.
-
Protonate: Add polar hydrogens. Crucial: Check the protonation state of His90 and Tyr355 , as these form the gate to the active site.
-
Grid Box: Center the grid on the co-crystallized ligand binding site.
-
Center: X=25.4, Y=18.2, Z=15.6 (Approximate for 6BL4 active site).
-
Size: 24 x 24 x 24 Å (Sufficient to cover the hydrophobic channel).
-
-
Phase 3: Docking Parameters (AutoDock Vina)
-
Algorithm: Iterated Local Search global optimizer.
-
Exhaustiveness: Set to 32 (default is 8) to ensure the search algorithm does not get trapped in local minima given the rotatable bonds of the methoxy groups.
-
Energy Range: 4 kcal/mol (Save poses within this range of the best mode).
Data Presentation & Analysis
When analyzing the results, focus on Binding Affinity (
Expected Interaction Profile
The following table summarizes the specific interactions expected for 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine within the COX-2 active site.
| Moiety | Target Residue (COX-2) | Interaction Type | Mechanistic Role |
| Oxadiazole N | Arg120 / Tyr355 | H-Bond Acceptor | Anchors ligand at the "gate" of the channel. |
| 2-Amine (-NH2) | Ser530 / Glu524 | H-Bond Donor | Stabilizes the core; mimics COX-2 specific sulfonamides. |
| Phenyl Ring | Trp387 / Phe518 | Stabilizes the aromatic core in the hydrophobic pocket. | |
| 2,5-Dimethoxy | Val349 / Leu352 | Hydrophobic / VdW | Fills the hydrophobic side pocket; crucial for selectivity over COX-1. |
Interpretation of Results
-
Binding Energy: A score lower than -8.0 kcal/mol suggests a potent inhibitor.
-
RMSD: When comparing the docked pose to a known co-crystallized inhibitor (re-docking validation), an RMSD < 2.0 Å indicates a valid protocol.
-
Pose Clustering: If the top 5 poses cluster with similar orientations (low variance), the solution is convergent and reliable.
Secondary Target: EGFR Kinase
While COX-2 is the primary fit, the 1,3,4-oxadiazole scaffold is also a bioisostere for the quinazoline core found in EGFR inhibitors (like Erlotinib).
-
PDB ID: 1M17 (EGFR kinase domain).
-
Binding Mode: The oxadiazole nitrogen interacts with Met793 (hinge region), while the dimethoxy phenyl group extends into the solvent-accessible region or the hydrophobic back pocket, depending on the linker length.
Conclusion
The 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine molecule is a potent candidate for dual-inhibition strategies. Its 2,5-dimethoxy substitution provides the necessary lipophilicity to penetrate the COX-2 channel, while the oxadiazole-amine motif provides the hydrogen bonding "hooks" necessary for high-affinity binding.
Researchers should prioritize COX-2 (PDB: 6BL4) for initial screening, followed by EGFR (PDB: 1M17) if anticancer antiproliferative assays are planned.
References
-
Chaudhary, T., et al. (2024). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment.[4] Letters in Organic Chemistry. Link
-
Khalil, et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Nano Biomedicine and Engineering. Link
-
RCSB Protein Data Bank. Crystal Structure of COX-2 (PDB ID: 6BL4).[4] Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Jadhav, P. S., et al. (2022). Design, molecular docking studies and ADME prediction of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives as CYP51.[5] Current Trends in Pharmacy and Pharmaceutical Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ctppc.org [ctppc.org]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Abstract: This document provides a detailed protocol for the synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The synthesis proceeds via the cyclization of 2,5-dimethoxybenzoyl hydrazide with cyanogen bromide. This guide offers an in-depth look at the reaction mechanism, step-by-step experimental procedures, and the scientific rationale behind the chosen methodology, tailored for researchers, scientists, and professionals in drug development.
Introduction and Scientific Context
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a 2-amino group on this heterocyclic core further enhances its potential for forming hydrogen bonds with biological targets, making it a valuable pharmacophore in drug design. This protocol details the synthesis of a specific analogue, 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, which combines the favorable electronic properties of the dimethoxyphenyl ring with the biological relevance of the 2-amino-1,3,4-oxadiazole core.
The presented synthesis is a well-established and efficient method for the construction of the 1,3,4-oxadiazole ring system, proceeding from an appropriate aroyl hydrazide. The key transformation involves the reaction of the hydrazide with cyanogen bromide, which serves as a source of the C-N fragment required to complete the heterocyclic ring. This method is favored for its operational simplicity and generally good yields.
Reaction Mechanism and Rationale
The synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine from 2,5-dimethoxybenzoyl hydrazide and cyanogen bromide is a classic example of a cyclization reaction to form a 1,3,4-oxadiazole ring. The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, being the most nucleophilic site, attacks the electrophilic carbon atom of cyanogen bromide.
-
Intermediate Formation: This initial attack leads to the formation of a reactive intermediate.
-
Intramolecular Cyclization: The oxygen atom of the hydrazide then acts as a nucleophile, attacking the carbon of the nitrile group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable aromatic 1,3,4-oxadiazole ring.
This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion. The choice of methanol as a solvent is due to its ability to dissolve the starting materials and its relatively high boiling point, which allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol is designed for the synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2,5-Dimethoxybenzoyl hydrazide | Reagent Grade, ≥98% | Sigma-Aldrich | Starting material |
| Cyanogen bromide (CNBr) | Reagent Grade, ≥97% | Sigma-Aldrich | Highly Toxic! Handle with care. |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | Base |
| Methanol (MeOH) | ACS Reagent, ≥99.8% | VWR Chemicals | Solvent |
| Distilled water (H₂O) | For workup and recrystallization | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Acros Organics | Drying agent |
| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | For extraction |
| Hexane | ACS Reagent, ≥98.5% | VWR Chemicals | For recrystallization |
Safety Precaution: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxybenzoyl hydrazide (1.96 g, 10 mmol).
-
Solvent and Base Addition: Add methanol (40 mL) to the flask and stir the mixture until the hydrazide is completely dissolved. To this solution, add sodium bicarbonate (2.1 g, 25 mmol).
-
Addition of Cyanogen Bromide: In a separate beaker, carefully dissolve cyanogen bromide (1.16 g, 11 mmol) in methanol (10 mL). Caution: Perform this step in a fume hood. Add the cyanogen bromide solution dropwise to the stirring hydrazide solution at room temperature over a period of 10-15 minutes.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting hydrazide spot indicates the completion of the reaction.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid precipitate (inorganic salts) and wash it with a small amount of cold methanol. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Expected Yield and Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | Specific to the compound, to be determined |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The key to a successful synthesis lies in the careful handling of cyanogen bromide and diligent monitoring of the reaction progress.
References
- Bala, S., et al. (2014). Oxadiazole: A Biologically Important Scaffold. Mini-Reviews in Medicinal Chemistry, 14(3), 282-296. (A general review on the biological importance of oxadiazoles)
- Jubeen, F., et al. (2018). 1,3,4-Oxadiazole: A Privileged Scaffold in Medicinal Chemistry. Current Organic Chemistry, 22(12), 1163-1193. (A comprehensive review on the applications of 1,3,4-oxadiazoles in medicinal chemistry)
Application Notes and Protocols for the Oxidative Cyclization of 2,5-Dimethoxybenzohydrazide
Introduction: The Significance of 2,5-Dimethoxybenzohydrazide and its Heterocyclic Scaffolds
2,5-Dimethoxybenzohydrazide is a versatile starting material in synthetic organic chemistry, primarily valued for its role as a precursor to a variety of heterocyclic compounds. The electron-rich dimethoxy-substituted phenyl ring can significantly influence the biological activity and material properties of the resulting scaffolds. Among the most important heterocyclic systems derived from this hydrazide are the 1,3,4-oxadiazoles. These five-membered aromatic rings are recognized as privileged structures in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding.[1][2] Consequently, 1,3,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] In materials science, the electron-deficient nature of the 1,3,4-oxadiazole ring makes these compounds valuable as electron-transporting materials in Organic Light Emitting Diodes (OLEDs).[3]
This guide provides an in-depth exploration of various oxidative cyclization methods to convert 2,5-dimethoxybenzohydrazide into its corresponding 1,3,4-oxadiazole derivatives. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide insights into the practical aspects of each method.
Core Concept: From Hydrazone to Oxadiazole
The most common strategy for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via oxidative cyclization begins with the condensation of a benzohydrazide, in this case, 2,5-dimethoxybenzohydrazide, with an aldehyde to form an N-acylhydrazone intermediate. This intermediate is then subjected to an oxidizing agent, which facilitates an intramolecular cyclization to form the stable 1,3,4-oxadiazole ring.
Caption: General workflow for the two-step synthesis of 1,3,4-oxadiazoles.
Method 1: Iodine-Mediated Oxidative Cyclization
Molecular iodine (I₂) is a cost-effective and readily available oxidizing agent for the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones.[5][6][7] This method is particularly attractive due to its transition-metal-free nature and operational simplicity.
Mechanism of Action
The reaction is believed to proceed through the formation of an N-iodo intermediate. The base, typically potassium carbonate, facilitates the deprotonation of the hydrazone. The subsequent intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by elimination of HI, leads to the formation of the 1,3,4-oxadiazole ring.[5]
Caption: Proposed mechanism for iodine-mediated oxidative cyclization.
Experimental Protocol
Part A: Synthesis of the N-Acylhydrazone Intermediate
-
To a solution of 2,5-dimethoxybenzohydrazide (1.0 mmol) in ethanol (10 mL), add the desired aldehyde (1.1 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated N-acylhydrazone can be filtered, washed with cold ethanol, and dried. For the subsequent cyclization, the crude hydrazone can often be used directly.[5][6]
Part B: Iodine-Mediated Oxidative Cyclization
-
In a round-bottom flask, dissolve the N-acylhydrazone (1.0 mmol) in DMSO (5 mL).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add molecular iodine (I₂, 1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA) and 2-iodoxybenzoic acid (IBX), are powerful oxidants that can efficiently mediate the cyclization of N-acylhydrazones under mild conditions.[3][8] These reagents are known for their high reactivity and selectivity.
Mechanism of Action
The reaction with hypervalent iodine reagents is thought to involve the formation of a reactive intermediate where the hydrazone is coordinated to the iodine(III) or iodine(V) center. This enhances the electrophilicity of the imine carbon, facilitating the intramolecular cyclization by the carbonyl oxygen. Reductive elimination of the iodinane then yields the 1,3,4-oxadiazole and iodobenzene.
Experimental Protocol
-
Dissolve the N-acylhydrazone of 2,5-dimethoxybenzohydrazide (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL).
-
Add the hypervalent iodine reagent, for example, bis(trifluoroacetoxy)iodobenzene (PIFA, 1.2 mmol), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Method 3: Copper-Catalyzed Aerobic Oxidative Cyclization
The use of a copper catalyst with molecular oxygen (from air) as the terminal oxidant represents a greener and more sustainable approach to oxidative cyclization.[9][10][11] This method avoids the use of stoichiometric and often hazardous oxidizing agents.
Mechanism of Action
The catalytic cycle is proposed to involve a Cu(I)/Cu(II) redox couple.[9][10] The N-acylhydrazone likely coordinates to the Cu(II) center, which facilitates the intramolecular cyclization. The resulting Cu(I) species is then re-oxidized to Cu(II) by molecular oxygen, regenerating the active catalyst. The reaction may proceed through a radical-mediated pathway.[9][10]
Caption: Simplified catalytic cycle for copper-catalyzed oxidative cyclization.
Experimental Protocol
-
To a reaction vessel, add the N-acylhydrazone of 2,5-dimethoxybenzohydrazide (1.0 mmol), a copper salt such as Cu(OTf)₂ or CuI (5-10 mol%), and a suitable solvent like DMSO or toluene (5 mL).
-
If using a heterogeneous catalyst system like CuI supported on bentonite, add the catalyst (e.g., 10 mol% of CuI).[9][10]
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the reaction mixture vigorously under an atmosphere of air (or oxygen) at a temperature ranging from 80-120 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Method 4: Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for oxidative cyclization, avoiding the need for chemical oxidants.[1][12][13] The reaction is driven by an applied electrical potential.
Mechanism of Action
The electrochemical oxidation of the N-acylhydrazone occurs at the anode.[1] This process involves the removal of electrons from the hydrazone, generating a radical cation or a dication intermediate. This highly reactive species then undergoes rapid intramolecular cyclization to form the 1,3,4-oxadiazole ring.
Experimental Protocol
-
Set up an undivided electrochemical cell with a platinum or glassy carbon anode and a platinum cathode.
-
Prepare an electrolyte solution by dissolving the N-acylhydrazone of 2,5-dimethoxybenzohydrazide (1.0 mmol) and a supporting electrolyte, such as lithium perchlorate (LiClO₄) or sodium perchlorate (NaClO₄), in a solvent like methanol or acetic acid.[1][12]
-
Carry out the electrolysis at a constant potential, determined by cyclic voltammetry of the starting material.
-
Continue the electrolysis until the starting material is consumed (monitored by TLC or by the charge passed).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by crystallization or column chromatography.
Summary and Comparison of Methods
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Iodine-Mediated | Molecular Iodine (I₂) | K₂CO₃, DMSO, 100 °C | Transition-metal-free, cost-effective, readily available reagents.[5][6] | Requires stoichiometric amounts of iodine, can be high-temperature. |
| Hypervalent Iodine | PIFA, IBX | DCM or MeCN, Room Temp. | Mild reaction conditions, high yields, short reaction times.[3] | Reagents are expensive, produce stoichiometric iodobenzene waste. |
| Copper-Catalyzed | Air (O₂) | Cu(I) or Cu(II) salt, Base, 80-120 °C | Green and sustainable (uses air as oxidant), catalytic amount of metal.[9][10] | May require higher temperatures, catalyst can sometimes be difficult to remove. |
| Electrochemical | Anode | Supporting electrolyte, Pt or C electrodes | Avoids chemical oxidants, environmentally friendly, high control over reaction.[1][12] | Requires specialized equipment, optimization of electrochemical parameters. |
Conclusion
The oxidative cyclization of 2,5-dimethoxybenzohydrazide provides a reliable and versatile route to valuable 1,3,4-oxadiazole derivatives. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and environmental considerations. For laboratory-scale synthesis, iodine-mediated and hypervalent iodine methods offer simplicity and high yields. For larger-scale and more sustainable processes, copper-catalyzed aerobic oxidation and electrochemical synthesis are highly attractive alternatives. Researchers and drug development professionals can leverage these protocols as a starting point for the synthesis of novel compounds with potential applications in medicine and materials science.
References
- Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. (n.d.). National Institutes of Health.
- Yoshimura, A., Nguyen, K. C., Klasen, S. C., Postnikov, P. S., Yusubov, M. S., Saito, A., Nemykin, V. N., & Zhdankin, V. V. (2016). Hypervalent Iodine-Catalyzed Synthesis of 1,2,4-Oxadiazoles from Aldoximes and Nitriles. Chemistry & Biochemistry.
- An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. (2024). PubMed.
- SYNTHESIS OF NEW 1,3,4-OXADIAZOLES BY OXIDATIVE CYCLISATION WITH BIS(TRIFLUOROACETOXY)IODOBENZENE. (n.d.).
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst. (2026). PMC.
- A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst. (n.d.). RSC Publishing.
- Singh, S., Sharma, L. K., Saraswat, A., Siddiqui, I. R., Kehri, H. K., & Pal Singh, R. K. (2013). Electrosynthesis and screening of novel 1,3,4-oxadiazoles as potent and selective antifungal agents. RSC Advances.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PMC.
- Electrosynthesis of oxadiazoles from benzoylhydrazines. (2025). ResearchGate.
- Catalytic Aerobic Oxidation of Hydrazines into 2‐Tetrazenes. (n.d.). ResearchGate.
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PMC.
- Copper(II)-catalyzed aerobic oxidation of hydrazides to azo intermediates and their Diels–Alder versus ene trapping. (n.d.). arkat usa.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. (n.d.). Organic Chemistry Portal.
- I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. (2013). FAO AGRIS.
- Yu, W., Huang, G., Zhang, Y., Liu, H., Dong, L., Yu, X., Li, Y., & Chang, J. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry.
Sources
- 1. Electrosynthesis and screening of novel 1,3,4-oxadiazoles as potent and selective antifungal agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 6. I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Schiff bases using 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Application Note: Strategic Synthesis and Characterization of Schiff Bases Derived from 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Part 1: Strategic Overview & Chemical Context
The Pharmacophore Significance
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for amide and ester functionalities while offering improved metabolic stability.[1] When fused with a Schiff base (azomethine,
This guide focuses on the 5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine derivative. The selection of the 2,5-dimethoxyphenyl moiety is not arbitrary; the electron-donating methoxy groups at the ortho and meta positions modulate the lipophilicity and electronic density of the aromatic ring, potentially enhancing binding affinity in targets such as COX-2 enzymes (anti-inflammatory) or bacterial DNA gyrase (antimicrobial).
Mechanistic Challenges
Synthesizing Schiff bases from heterocyclic amines is mechanistically distinct from simple alkyl amines due to reduced nucleophilicity .
-
The Problem: The oxadiazole ring is electron-withdrawing. The lone pair on the exocyclic amino group (
) is partially delocalized into the heterocyclic -system, making it a "harder" and less reactive nucleophile. -
The Solution: The reaction requires acid catalysis (Glacial Acetic Acid) to protonate the aldehyde carbonyl oxygen, increasing its electrophilicity to compensate for the amine's reduced reactivity.[1]
Part 2: Experimental Protocol
Materials & Reagents
-
Precursor: 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (Synthesized via oxidative cyclization of the corresponding hydrazide using BrCN or
). -
Electrophile: Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde for validation).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Super-dry solvents are not strictly necessary as water is a byproduct, but high water content inhibits the forward reaction.[1]
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates (Aluminum backed).
Core Synthesis Workflow
Step 1: Reactant Solubilization In a 100 mL round-bottom flask, dissolve 0.01 mol of 5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine in 30–40 mL of absolute ethanol .
-
Observation: The amine may not dissolve completely at room temperature. Slight warming is permitted.
Step 2: Electrophile Addition Add 0.01 mol (1.0 equiv) of the chosen aromatic aldehyde to the flask.
-
Critical Insight: Do not use a large excess of aldehyde; unreacted aldehyde is difficult to remove from the final solid product without chromatography.
Step 3: Catalysis Add 4–6 drops of Glacial Acetic Acid.
- ), lowering the activation energy for the nucleophilic attack.
Step 4: Reflux & Monitoring Attach the reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4–8 hours .
-
Process Control (TLC): Monitor reaction progress using Ethyl Acetate:Hexane (3:7). Look for the disappearance of the starting amine spot (lower
due to polarity) and the appearance of a new, less polar spot (Schiff base).[1]
Step 5: Workup & Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Pour the solution slowly into a beaker containing 100 mL of crushed ice-water with vigorous stirring.
-
Precipitation: The Schiff base is generally insoluble in water and will precipitate as a solid.
-
Filter the solid using a Buchner funnel and wash with cold water (
mL) to remove traces of acetic acid and unreacted aldehyde.
Step 6: Purification
Recrystallize the crude product from hot Ethanol or a DMF/Ethanol mixture (if solubility is low). Dry in a vacuum desiccator over
Part 3: Visualization of Reaction Logic
Figure 1: Acid-catalyzed condensation mechanism converting the oxadiazole amine to the target Schiff base.
Part 4: Validation & Characterization (Self-Validating System)
To ensure the protocol was successful, the isolated compound must pass the following spectral checkpoints.
Data Summary Table
| Analysis Type | Expected Signal | Structural Assignment | Validation Criteria |
| FT-IR | 1610–1640 cm⁻¹ | Primary Indicator: Must be present. | |
| FT-IR | 3100–3400 cm⁻¹ | Absence: The double amine peak of the starting material must disappear. | |
| ¹H NMR | Distinctive downfield singlet. Diagnostic of Schiff base formation. | ||
| ¹H NMR | Confirms integrity of the 2,5-dimethoxy moiety (usually 6H integration). | ||
| ¹H NMR | Absence: Broad singlet from precursor must be gone. |
Troubleshooting Guide
-
Issue: No precipitate forms upon pouring into ice.
-
Cause: The Schiff base might be slightly soluble in the water/alcohol mix, or the reaction did not go to completion.[1]
-
Remedy: Evaporate 50% of the solvent volume using a rotary evaporator before pouring into ice. Alternatively, neutralize the acetic acid with a dilute
solution to encourage precipitation.[1]
-
-
Issue: Reversion to starting materials.
-
Cause: Schiff bases are susceptible to hydrolysis in acidic aqueous environments.
-
Remedy: Ensure the workup is done quickly and the product is dried thoroughly. Do not leave the product sitting in acidic mother liquor for extended periods.
-
Part 5: Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
References
-
Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-aryl-1,3,4-oxadiazoles. Journal of General and Applied Microbiology. (2005). Describes the foundational method for condensing aromatic aldehydes with oxadiazole amines.
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. National Institutes of Health (PMC). Provides spectral data (IR/NMR) standards for oxadiazole derivatives.
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation. The Journal of Organic Chemistry. (2015). Details the oxidative cyclization mechanisms relevant to precursor synthesis. [1]
-
Chloramine-T Mediated Synthesis of Novel 1,3,4-Oxadiazole Derivatives. Heterocyclic Letters. (2023). Discusses alternative cyclization and Schiff base protocols.
Sources
Application Note: Optimized Screening of 2,5-Dimethoxyphenyl Oxadiazole Amines
Topic: Antimicrobial Screening Protocols for 2,5-Dimethoxyphenyl Oxadiazole Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists
Introduction & Chemical Context
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for amides and esters while offering improved metabolic stability. When substituted with a 2,5-dimethoxyphenyl moiety, the molecule gains significant lipophilicity (
However, this lipophilicity presents a distinct challenge in in vitro screening: aqueous solubility . Standard turbidity-based assays (OD600) often yield false positives due to compound precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB).
This guide outlines a high-fidelity screening workflow specifically designed to mitigate solubility artifacts while ensuring strict adherence to CLSI M07-A10 standards.
Strategic Pre-Screening: Compound Handling
Objective: Ensure compound bioavailability without inducing solvent toxicity in the bacterial culture.
The DMSO Solubility Protocol
2,5-dimethoxyphenyl derivatives are hydrophobic. Incomplete solubilization is the primary cause of erratic MIC data.
-
Stock Preparation: Dissolve the solid compound in 100% sterile DMSO to a concentration of 10 mg/mL (or 20–50 mM).
-
Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
-
The "Cloud Point" Check: Before the bioassay, perform a dummy dilution.
-
Add 2 µL of stock to 198 µL of CAMHB (1% DMSO final).
-
Observation: If the solution turns milky white immediately, the compound has precipitated. You must lower the screening concentration range or switch to a solvent system containing 10% Tween-80 (though Tween can affect bacterial membrane permeability, so use with caution).
-
-
Solvent Tolerance: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) for Gram-negative bacteria (e.g., E. coli) or 2% (v/v) for Gram-positive bacteria (e.g., S. aureus). Higher concentrations inhibit bacterial growth, skewing results.
Primary Screening Protocol: Resazurin-Based Microdilution
Rationale: Unlike standard optical density (OD) measurements, the Resazurin (Alamar Blue) assay relies on metabolic reduction (Blue
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Indicator: Resazurin sodium salt (dissolved in PBS at 0.015% w/v, filter sterilized).
-
Plates: 96-well flat-bottom polystyrene plates (sterile).
-
Strains: ESKAPE pathogens (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).
Step-by-Step Methodology
Phase 1: Plate Preparation
-
Dilution Series: Add 100 µL of CAMHB to columns 2–12.
-
Add 100 µL of compound stock (diluted to 2x the highest desired test concentration, e.g., 256 µg/mL) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10, discarding 100 µL from column 10.
-
Controls:
-
Column 11 (Growth Control): Media + Bacteria + Solvent (1% DMSO).
-
Column 12 (Sterility Control): Media only.
-
Phase 2: Inoculum Preparation (Direct Colony Suspension)
-
Select 3–5 isolated colonies from an overnight agar plate.
-
Suspend in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB.
-
Add 100 µL of this diluted inoculum to wells in columns 1–11.
-
Final Cell Density:
CFU/mL.[2] -
Final Compound Concentration: Halved due to inoculum addition (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Phase 3: Incubation & Readout
-
Incubate plates at 35 ± 2°C for 16–20 hours (ambient air).
-
Add Indicator: Add 30 µL of 0.015% Resazurin solution to all wells.
-
Incubate for an additional 1–4 hours .
-
Scoring:
-
Blue/Purple: No growth (Inhibition).
-
Pink/Colorless: Active growth (Metabolic reduction of resazurin to resorufin).
-
MIC Definition: The lowest concentration well that remains blue.[3]
-
Secondary Evaluation: Time-Kill Kinetics
Rationale: Oxadiazole amines targeting DNA gyrase may exhibit bacteriostatic (growth-inhibiting) rather than bactericidal (killing) activity. This assay distinguishes the two.
Protocol
-
Setup: Prepare tubes with 10 mL CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a growth control (no drug).
-
Inoculation: Inoculate to a starting density of
CFU/mL. -
Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .
-
Quantification: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight and count colonies.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Data Visualization & Logic
Workflow Logic: Screening Decision Matrix
The following diagram illustrates the decision-making process when screening lipophilic oxadiazoles, accounting for solubility and activity type.
Caption: Decision matrix for screening lipophilic oxadiazole amines, prioritizing resazurin assays when solubility is marginal.
Experimental Workflow: Resazurin Microdilution
Detailed flow of the primary screening plate setup.
Caption: Step-by-step workflow for the Resazurin-based MIC assay.
Data Presentation & Interpretation
When reporting results for 2,5-dimethoxyphenyl oxadiazole amines, organize data to highlight the structure-activity relationship (SAR), particularly the impact of the amine substitution.
Table 1: Recommended Data Reporting Format
| Compound ID | R-Group (Amine) | Solubility (1% DMSO) | Phenotype (Time-Kill) | ||
| OX-001 | Morpholine | 8 | >128 | Soluble | Bacteriostatic |
| OX-002 | Piperazine | 4 | 64 | Soluble | Bactericidal |
| OX-003 | Diethylamine | 32 | >128 | Precipitate* | N/A |
*Note: Compounds marked "Precipitate" require validation via Resazurin assay to confirm the MIC is not a false positive caused by turbidity.
Interpretation Guide
-
MIC
4 µg/mL: Highly potent.[4] Proceed to cytotoxicity testing (HepG2 cells) immediately. -
MIC 8–32 µg/mL: Moderate activity. Good starting point for lead optimization (SAR).
-
MIC > 64 µg/mL: Inactive or poor permeability.
-
MBC/MIC Ratio:
-
Ratio
4: Bactericidal (Desirable for resistant infections). -
Ratio > 4: Bacteriostatic (Acceptable for protein synthesis or DNA gyrase inhibitors).
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][5]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[2] Methods, 42(4), 321-324. [Link]
-
Mermer, A., et al. (2019).[6][7] Synthesis, biological evaluation and molecular docking studies of new 1,3,4-oxadiazole derivatives as potential antimicrobial agents.[4][6][8] Bioorganic Chemistry.[9] (Context: DNA Gyrase inhibition by oxadiazoles). [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity Assessment of Oxadiazole-2-amine Derivatives
Abstract & Strategic Overview
Oxadiazole-2-amine derivatives represent a privileged scaffold in medicinal chemistry, widely investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their mechanism of action often involves the inhibition of specific kinases (e.g., EGFR, VEGFR), disruption of tubulin polymerization, or induction of mitochondrial dysfunction.[1]
The Challenge: While effective, this chemical class presents specific challenges in in vitro assays:
-
Solubility: The heterocyclic ring and common hydrophobic substituents (e.g., aryl groups) often lead to precipitation in aqueous culture media.[1]
-
Metabolic Interference: Many oxadiazole derivatives function by disrupting mitochondrial electron transport.[1] Consequently, tetrazolium-based assays (MTT/MTS) that rely on mitochondrial dehydrogenase activity can yield false-negative or false-positive results if not carefully controlled.[1]
The Solution: This guide prioritizes a dual-assay approach . We utilize the Sulforhodamine B (SRB) assay as the primary endpoint for cytotoxicity (biomass) to eliminate metabolic artifacts, while reserving MTT for metabolic stress profiling. Mechanistic confirmation is achieved via Annexin V/PI Flow Cytometry .[1][3]
Experimental Workflow & Decision Logic
The following decision tree outlines the logical progression for screening oxadiazole derivatives, ensuring data integrity before committing to expensive mechanistic studies.
Figure 1: Strategic workflow for evaluating oxadiazole cytotoxicity.[1] Note the prioritization of SRB to avoid metabolic artifacts common with this compound class.
Pre-Assay Critical Control Points
Before cell seeding, the physicochemical behavior of the library must be validated.
Solubility & Vehicle Preparation
Oxadiazole-2-amines are typically lipophilic.[1] Improper solubilization is the #1 cause of "noisy" cytotoxicity data.
-
Stock Preparation: Dissolve compounds in 100% DMSO (molecular biology grade) to a concentration of 10–50 mM . Vortex vigorously.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
The "Cloudiness" Test (Self-Validation):
-
Prepare the highest working concentration (e.g., 100 µM) in complete cell culture media (37°C).[1]
-
Hold the tube against a dark background.
-
Pass Criteria: Solution is crystal clear.
-
Fail Criteria: Visible turbidity or opalescence.[1] Action: Reduce concentration or add a solubilizing agent (e.g., 0.5% HP-β-CD).[1]
-
Cell Line Selection
Select cell lines relevant to the oxadiazole target profile.
-
Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple Negative).[1]
-
Lung Cancer: A549 (Adenocarcinoma).[1]
-
Control: HUVEC or L929 (Fibroblasts) to determine the Selectivity Index (SI).
Protocol A: Sulforhodamine B (SRB) Assay (Gold Standard)
Why this assay? The SRB assay measures total protein content. Unlike MTT, it is independent of mitochondrial function .[1] Since many oxadiazole derivatives target kinases or tubulin, this assay provides a direct measure of cell number reduction without metabolic bias [1].[1]
Reagents
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).[1][4][5] Store at 4°C.[6]
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Solubilization Base: 10 mM Tris base (pH 10.5).
Step-by-Step Methodology
-
Seeding: Dispense 100 µL of cell suspension (3,000–5,000 cells/well) into 96-well plates. Incubate for 24h to allow attachment.
-
Treatment:
-
Prepare 2x serial dilutions of the oxadiazole derivative in media.
-
Add 100 µL of drug solution to wells (Final Vol: 200 µL).
-
Controls: Vehicle Control (0.5% DMSO max), Positive Control (Doxorubicin), Blank (Media only).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
Fixation (Critical Step):
-
Do not remove media.
-
Gently layer 50 µL of cold (4°C) 50% TCA on top of the media.
-
Incubate at 4°C for 1 hour . (Low temp promotes stable fixation).[1]
-
-
Washing:
-
Staining:
-
Solubilization & Reading:
Protocol B: MTT Assay (Metabolic Profiling)[1]
Why this assay? While susceptible to interference, MTT is useful when paired with SRB.[1] If a compound shows high potency in MTT but low potency in SRB, it suggests the compound is a mitochondrial toxin rather than a direct anti-proliferative agent [2].[1]
Critical Warning for Oxadiazoles
Some oxadiazole derivatives possess redox potentials capable of reducing tetrazolium salts abiotically.[1]
-
Abiotic Control: You MUST run a lane of Compound + Media + MTT (No Cells).[1] If this turns purple, the assay is invalid; use SRB.
Step-by-Step Methodology
-
Seeding & Treatment: Identical to SRB protocol (steps 1–3).
-
MTT Addition:
-
Incubation: Incubate for 3–4 hours at 37°C. Observe for purple formazan crystals.
-
Solubilization:
-
Reading:
-
Shake for 15 min.
-
Read Absorbance at 570 nm (Reference: 630 nm).
-
Protocol C: Annexin V/PI Apoptosis Assay (Flow Cytometry)
Why this assay? To confirm if the cytotoxicity observed in SRB/MTT is due to programmed cell death (apoptosis) or uncontrolled lysis (necrosis). Oxadiazole-2-amines typically induce apoptosis via the intrinsic mitochondrial pathway [3].
Reagents
-
Annexin V Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ (pH 7.4).[1][9]
-
Stains: Annexin V-FITC (binds externalized PS) and Propidium Iodide (PI - stains permeable DNA).[1]
Step-by-Step Methodology
-
Treatment: Seed cells in 6-well plates (3 x 10⁵ cells/well). Treat with the oxadiazole derivative at the IC50 concentration determined in the SRB assay for 24h.
-
Harvesting (Crucial):
-
Staining:
-
Centrifuge (1000 rpm, 5 min) and resuspend in 100 µL Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.[1]
-
Incubate 15 min at RT in the dark.
-
-
Analysis:
Data Analysis & Interpretation
Calculating IC50
Normalize raw OD values to the vehicle control:
Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background (SRB) | Incomplete washing of unbound dye.[1] | Ensure 4x washes with 1% acetic acid; verify acetic acid concentration.[1] |
| Precipitation in Wells | Compound insolubility in aqueous media.[1] | Reduce max concentration; check "Cloudiness" (Section 3.1).[1] |
| MTT "False Positive" | Abiotic reduction of MTT by oxadiazole.[1] | Use SRB assay; perform "No Cell" control.[1][6][8] |
| High Variation (SEM) | Pipetting error or "Edge Effect". | Do not use outer wells of 96-well plate; fill them with PBS.[1] |
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols, 1(3), 1112–1116.[1]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[1] Journal of Immunological Methods, 65(1-2), 55-63.[1]
-
Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death.[1] Journal of Visualized Experiments, (50), 2597.[1]
-
Ahsan, M. J., et al. (2012). Synthesis and anticancer activity of some new 1,3,4-oxadiazole analogues.[1] Medicinal Chemistry Research, 21, 283–290.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. content.abcam.com [content.abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Green chemistry approaches to synthesizing 5-aryl-1,3,4-oxadiazol-2-amines
This guide outlines advanced Green Chemistry protocols for synthesizing 5-aryl-1,3,4-oxadiazol-2-amines . These protocols prioritize Atom Economy, the elimination of volatile organic compounds (VOCs), and the replacement of toxic reagents like Cyanogen Bromide (CNBr) and Phosphorus Oxychloride (
Executive Summary & Scientific Rationale
The 1,3,4-oxadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antimicrobial, anticancer, and anti-inflammatory agents. Classical synthesis often relies on the dehydrative cyclization of semicarbazones using corrosive reagents (
This guide presents three validated "Green" methodologies that align with the 12 Principles of Green Chemistry:
-
Iodine-Mediated Oxidative Cyclization: A transition-metal-free approach replacing toxic cyclodehydrating agents.
-
Mechanochemical (Solvent-Free) Synthesis: Using Ceric Ammonium Nitrate (CAN) to drive reaction via grinding.
-
Ultrasound-Assisted Synthesis: Drastically reducing energy consumption and reaction time.
Strategic Reaction Pathways
The following diagram illustrates the retrosynthetic logic and green divergence points for accessing the target scaffold.
Figure 1: Strategic map comparing precursor selection and green methodology. Method A and B utilize the safer Semicarbazone route, while Method C optimizes the Hydrazide route.
Detailed Experimental Protocols
Method A: Iodine-Mediated Oxidative Cyclization (The "Reagent Replacement" Protocol)
Principle: Molecular iodine (
Materials
-
Aryl Aldehyde (1.0 mmol)
-
Semicarbazide Hydrochloride (1.1 mmol)
-
Sodium Acetate (1.1 mmol)
-
Iodine (
) (1.0 mmol) -
Potassium Carbonate (
) (3.0 mmol)
Step-by-Step Protocol
-
Semicarbazone Formation (In Situ):
-
In a 50 mL round-bottom flask, dissolve Semicarbazide HCl (1.1 mmol) and Sodium Acetate (1.1 mmol) in 5 mL water.
-
Add Aryl Aldehyde (1.0 mmol) dissolved in 5 mL Ethanol.
-
Stir at room temperature (RT) for 30–60 mins. A precipitate (semicarbazone) typically forms.
-
-
Oxidative Cyclization:
-
To the same flask (or after isolating the solid if purification is desired), add
(3.0 mmol) and Iodine (1.0 mmol). -
Heat the mixture to 70–80°C for 2–4 hours.
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 4:6). The aldehyde spot should disappear, and a fluorescent blue spot (oxadiazole) often appears.
-
-
Work-up:
-
Cool the mixture to RT.
-
Treat with 5% aqueous
(sodium thiosulfate) to quench excess iodine (color changes from brown to clear/yellow). -
Extract with Ethyl Acetate (
mL) or filter the precipitate if solid. -
Recrystallize from hot ethanol.
-
Mechanism of Action: The iodine coordinates with the imine nitrogen, increasing electrophilicity. The carbonyl oxygen attacks the imine carbon, followed by oxidative elimination of HI to aromatize the ring.
Method B: Mechanochemical Solvent-Free Synthesis (The "Solvent-Free" Protocol)
Principle: Solid-state grinding provides sufficient activation energy through friction and shear forces. Ceric Ammonium Nitrate (CAN) serves as a potent single-electron transfer (SET) oxidant. Green Metrics: Zero VOCs (Solvent-Free), Ambient Temperature, Short reaction time.
Materials
-
Pre-synthesized Semicarbazone (1.0 mmol) (prepared via simple condensation)
-
Ceric Ammonium Nitrate (CAN) (1.0 - 1.5 mmol)
-
Mortar and Pestle (Agate preferred)
Step-by-Step Protocol
-
Preparation:
-
Place the Semicarbazone (1.0 mmol) and CAN (1.0 mmol) in a clean agate mortar.
-
-
Grinding:
-
Grind the mixture vigorously with the pestle for 20–30 minutes at room temperature.
-
Observation: The mixture may become a paste or change color (often darkening) as the oxidation proceeds.
-
-
Work-up:
-
Add a small amount of cold water (5 mL) to the mortar to dissolve inorganic salts (Cerium salts/Nitrates).
-
Filter the insoluble crude product.
-
Wash with water (
mL) and dry under vacuum. -
Recrystallize from Ethanol/Water.
-
Method C: Ultrasound-Assisted Synthesis (The "Energy Efficient" Protocol)
Principle: Acoustic cavitation creates microscopic "hot spots" (high T/P) that accelerate reaction kinetics, allowing the use of milder bases and reducing reaction time from hours to minutes. Green Metrics: Energy Efficiency (Class 6), Reduced waste.
Materials
-
Aryl Hydrazide (1.0 mmol)
-
Cyanogen Bromide (CNBr) (1.0 mmol) [HANDLE WITH EXTREME CARE - TOXIC]
-
Potassium Bicarbonate (
) (1.0 mmol) -
Solvent: Ethanol (5 mL)
-
Equipment: Ultrasonic Cleaner/Bath (e.g., 40 kHz, 250W)
Step-by-Step Protocol
-
Setup:
-
Dissolve Aryl Hydrazide in Ethanol in a flask.
-
Add
followed by CNBr (add CNBr in a fume hood; it is a volatile solid).
-
-
Irradiation:
-
Place the flask in the ultrasonic bath at 40–50°C .
-
Sonicate for 15–30 minutes .
-
Comparison: Conventional reflux would require 4–6 hours.
-
-
Work-up:
-
Pour the reaction mixture into crushed ice/water.
-
The solid product precipitates immediately.
-
Filter, wash with cold water, and dry.
-
Comparative Analysis
| Metric | Method A: Iodine ( | Method B: Mechanochemistry (CAN) | Method C: Ultrasound |
| Reaction Type | Oxidative Cyclization | Solid-State Oxidation | Condensation/Cyclization |
| Precursor | Semicarbazone | Semicarbazone | Hydrazide |
| Solvent | EtOH/Water | None | Ethanol |
| Time | 2–4 Hours | 20–30 Mins | 15–30 Mins |
| Yield | 75–85% | 85–92% | 80–93% |
| Green Advantage | Replaces toxic reagents | No Solvent (VOC free) | Energy Efficient |
| Limitation | Requires Iodine quench | Scale-up difficult (grinding) | Uses CNBr (Toxic) |
Mechanistic Visualization (Iodine Pathway)
The following diagram details the electron flow for Method A, the most chemically interesting "Green" pathway.
Figure 2: Mechanism of Iodine-mediated oxidative cyclization. The base (
References
-
Desai, N. C., et al. (2020). "Microwave assisted synthesis of benzimidazole encompassing 1,3,4-oxadiazole analogues." Medicinal Chemistry Research. Link
-
Beyzaei, H., et al. (2020). "Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines." Journal of the Iranian Chemical Society. Link
-
Chang, J. (2019).[3] "A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate." Molecules. Link
-
Vahedi, H., et al. (2013). "Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant." Asian Journal of Chemistry. Link
-
Kerimov, I., et al. (2021).[4][5] "Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives."[6] Molecules. Link
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. wjarr.com [wjarr.com]
- 3. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support resource for the synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. This guide is tailored for researchers, medicinal chemists, and process development scientists aiming to enhance the yield, purity, and reproducibility of this valuable heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing a framework for rational troubleshooting and optimization.
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is a cornerstone reaction in medicinal chemistry, valued for the broad biological activities of its products.[1][2] This guide focuses on one of the most robust and widely adopted methods: the sequential condensation of an aryl aldehyde with semicarbazide, followed by an iodine-mediated oxidative cyclization of the resulting semicarbazone intermediate.[3][4]
Section 1: Synthesis Overview and Mechanism
The conversion of 2,5-dimethoxybenzaldehyde to the target oxadiazole is a two-step process. Understanding the mechanism of each step is critical for effective troubleshooting.
-
Step 1: Semicarbazone Formation. This is a classical condensation reaction between the aldehyde and the primary amine of semicarbazide, forming a C=N bond (an imine). This reaction is typically reversible and its equilibrium can be influenced by pH.
-
Step 2: Oxidative Cyclization. The semicarbazone intermediate undergoes an intramolecular cyclization facilitated by an oxidizing agent, most commonly molecular iodine (I₂).[3][5] The iodine promotes the formation of the C-O bond, closing the five-membered oxadiazole ring and leading to the final aromatic system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
Technical Support Center: Solubility Optimization for Oxadiazole Amines
Topic: Overcoming solubility issues of oxadiazole amines in biological assays Audience: Researchers, Scientists, and Drug Discovery Professionals Content Type: Technical Support Guide (Q&A, Protocols, Troubleshooting)
Executive Summary: The "Brick Dust" Challenge
Oxadiazole amines (e.g., 1,2,4- and 1,3,4-oxadiazole derivatives) are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with amides and esters. However, they frequently suffer from "brick dust" properties: high crystallinity and planarity leading to strong intermolecular
In biological assays, these physicochemical traits manifest as:
-
Catastrophic Precipitation: Immediate "crashing out" when DMSO stocks hit aqueous media.
-
False Positives: Formation of colloidal aggregates that non-specifically sequester enzymes (promiscuous inhibition).
-
Variable Data: Inconsistent
values dependent on mixing speed or order of addition.
This guide provides field-proven strategies to solubilize these difficult molecules without compromising assay integrity.
Troubleshooting Guide (Q&A)
Category A: Initial Dissolution & Stock Preparation
Q: I cannot get my oxadiazole amine to dissolve in 100% DMSO at 10 mM. What are my options? A: Oxadiazole amines often have strong crystal lattice energy.
-
The Cause: Planar stacking creates a stable crystal structure that resists solvation.
-
The Fix:
-
Sonication: Sonicate at 40°C for 10–15 minutes. Heat disrupts the lattice energy, while DMSO keeps it in solution upon cooling (supersaturation).
-
Acidification (Use with Caution): If the amine is basic (pKa > 4), add 1 equivalent of HCl or methanesulfonic acid directly to the DMSO stock.[1] This creates an in situ salt, breaking the intermolecular H-bonds.[1]
-
Cosolvent Switch: If DMSO fails, try DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) .[1] These have different dipole moments and may disrupt stacking better than DMSO.
-
Q: My compound dissolves in DMSO but precipitates immediately when added to cell culture media. A: This is the classic "Solvent Shock" phenomenon.
-
The Mechanism: Rapid change in dielectric constant from DMSO (
) to water ( ) forces the lipophilic solute out of solution before it can disperse. -
The Solution: Intermediate Dilution Step.
-
Do not pipette 1 µL of 10 mM stock directly into 1 mL of media.
-
Do: Dilute 10 mM stock to 1 mM in pure DMSO first. Then dilute to 100 µM in PBS + 10% DMSO . Finally, dilute this mix into the media. This "steps down" the hydrophobicity gradually.
-
Category B: Assay Interference & False Positives
Q: I see potent inhibition (
-
The Science: Oxadiazole amines are prone to forming micelle-like aggregates at micromolar concentrations.[1] These aggregates adsorb proteins, leading to non-specific inhibition.
-
The Test: Run the assay with and without 0.01% Triton X-100 (or Tween-80).[1]
-
If activity disappears with detergent: It was aggregation (False Positive).
-
If activity remains: It is a true binder.
-
Reference: See Protocol 2 below.
-
Category C: Advanced Formulation
Q: Can I use cyclodextrins for these compounds? A: Yes, this is often the "Silver Bullet" for oxadiazoles.
-
Why it works: The oxadiazole ring fits well into the lipophilic cavity of HP-
-Cyclodextrin (HP- -CD) , while the hydroxyl groups on the outside maintain water solubility.[1] -
Protocol: Prepare a 20% (w/v) HP-
-CD stock in water. Use this solution to dilute your DMSO stock instead of pure water/buffer.
Experimental Protocols
Protocol 1: Kinetic Solubility "Crash" Test
Determine the maximum concentration before precipitation occurs in your specific assay buffer.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Assay Buffer (e.g., PBS pH 7.4)
-
96-well clear plate[1]
-
Plate reader (Absorbance at 650 nm) or Nephelometer
Steps:
-
Prepare Buffer: Dispense 190 µL of Assay Buffer into columns 1–10.
-
Prepare Titration: In a separate plate, prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.02 mM).
-
Transfer: Transfer 10 µL of the DMSO serial dilution into the 190 µL buffer (Final DMSO = 5%).
-
Incubate: Shake at 500 rpm for 90 minutes at Room Temp.
-
Read: Measure Absorbance at 650 nm (turbidity).
-
Analysis: Any well with
(relative to blank) indicates precipitation. Your "Kinetic Solubility Limit" is the highest concentration below this threshold.
Protocol 2: Detergent Counter-Screen (Aggregation Check)
Mandatory validation for any hit with
Steps:
-
Run your standard enzymatic/binding assay to establish the baseline
. -
Prepare a "Detergent Buffer": Standard Assay Buffer + 0.01% (v/v) freshly prepared Triton X-100 .
-
Note: Ensure your protein target tolerates this detergent concentration.
-
-
Repeat the
determination using the Detergent Buffer. -
Interpretation:
-
Shift > 5-fold (Potency Loss): Compound is an aggregator.
-
Shift < 2-fold: Compound is a specific inhibitor.
-
Visualizations
Figure 1: Solubilization Decision Tree
A logical flow for selecting the correct solvent system based on compound behavior.
Caption: Decision matrix for solubilizing lipophilic oxadiazole amines. Blue nodes represent standard workflow; Red nodes represent advanced rescue strategies.
Figure 2: The "Aggregation" False Positive Mechanism
Visualizing how oxadiazole stacking leads to assay artifacts.
Caption: Mechanism of aggregation-based inhibition. Detergents (Triton X-100) disrupt the colloid (Red) back to monomers (Blue), restoring true enzyme activity.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.
Sources
Minimizing side reactions during cyclization of 2,5-dimethoxybenzohydrazide
This technical guide acts as a specialized support center for researchers working with 2,5-dimethoxybenzohydrazide . This substrate presents unique challenges due to the electron-rich nature of the 2,5-dimethoxy phenyl ring, which makes it highly susceptible to electrophilic aromatic substitution (EAS) and acid-catalyzed demethylation during standard cyclization conditions.
Role: Senior Application Scientist Subject: Minimizing Side Reactions & Process Optimization Last Updated: October 2023
Executive Summary: The "Electron-Rich" Challenge
When cyclizing 2,5-dimethoxybenzohydrazide (typically to form 1,3,4-oxadiazoles or 1,2,4-triazoles), the standard protocols (e.g.,
This guide provides troubleshooting for the three most common failure modes:
-
Ring Chlorination (M+34/36)
-
O-Demethylation (M-14)
-
Incomplete Cyclization (Stalled Diacylhydrazine)
Mechanistic Pathway & Failure Points
The following diagram illustrates the competing pathways during the cyclodehydration process.
Figure 1: Reaction landscape showing the target dehydration pathway versus competing electrophilic substitution (Side Product A) and hydrolysis (Side Product B).[1]
Troubleshooting Guides (Q&A)
Issue 1: Impurity with Mass M+34 or M+36
User Question: I am using
Diagnosis: You are observing Electrophilic Aromatic Chlorination .
The 2,5-dimethoxy ring is highly activated (nucleophilic). Phosphorus oxychloride (
Corrective Action:
-
Switch Reagents: Abandon
. Use T3P (Propylphosphonic anhydride) in EtOAc or DMF. T3P is a potent dehydrating agent that is non-chlorinating and operates under milder conditions [1]. -
Protocol Adjustment: If you must use
, reduce the temperature to 60–70°C and limit reaction time to <2 hours.
Issue 2: Impurity with Mass M-14
User Question: My product mass is 14 units lower than expected. Is this a fragmentation?
Diagnosis: This is O-Demethylation .
Under highly acidic conditions (e.g.,
Corrective Action:
-
Buffer the Reaction: If using an acid-mediated cyclization, add a mild base scavenger like Pyridine or 2,6-Lutidine to neutralize excess protons.
-
Alternative Method: Use the Iodine-Mediated Oxidative Cyclization (see Protocol B below). This method uses
(basic conditions), which completely prevents acid-catalyzed demethylation [2].
Issue 3: Stalled Reaction (Intermediate Persists)
User Question: I see the mass of the diacylhydrazine intermediate (
Diagnosis: Insufficient Activation Energy or Steric Hindrance . The 2,5-dimethoxy groups create significant steric bulk near the reaction center (the carbonyl carbon). This steric crowding hinders the orbital alignment required for the dehydration step.
Corrective Action:
-
Burgess Reagent: Use the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in THF. This allows cyclization at lower temperatures via a sulfamoylated intermediate that is an excellent leaving group, overcoming the steric barrier without requiring extreme heat [3].
Optimized Experimental Protocols
Protocol A: The "Safe" Dehydration (T3P Method)
Recommended for scale-up and preventing chlorination.
-
Preparation: Dissolve 2,5-dimethoxybenzohydrazide (1.0 equiv) and the carboxylic acid coupling partner (1.1 equiv) in dry Ethyl Acetate (EtOAc).
-
Coupling: Add T3P (50% w/w in EtOAc, 2.0 equiv) and Pyridine (3.0 equiv).
-
Reaction: Heat to reflux (approx. 77°C) for 4–8 hours.
-
Why? T3P activates the carboxylic acid for coupling and drives the subsequent cyclodehydration in one pot without generating free
ions.
-
-
Workup: Wash with water, saturated
, and brine. The 2,5-dimethoxy ring remains intact.
Protocol B: Iodine-Mediated Oxidative Cyclization
Recommended for converting Hydrazones to Oxadiazoles under basic conditions.
-
Formation: Pre-form the hydrazone by condensing 2,5-dimethoxybenzohydrazide with an aldehyde in Ethanol (reflux 2h).
-
Cyclization: To the hydrazone solution, add
(3.0 equiv) and (1.1 equiv). -
Condition: Stir at 70°C for 3–5 hours.
Protocol Comparison Matrix
| Reagent | Risk of Chlorination | Risk of Demethylation | Reaction Rate | Recommendation |
| High | High | Fast | Avoid for this substrate | |
| Medium | High | Fast | Use with caution | |
| T3P | None | Low | Medium | Primary Recommendation |
| Burgess Reagent | None | None | Fast | Best for small scale/lab |
| None | None | Slow | Best for acid-sensitive groups |
References
-
TBTU/Coupling Reagents: Tetrahedron (via Luxembourg Bio Technologies). "A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU." Demonstrates non-acidic coupling/cyclization pathways.[6] 3[1][4][5][7][8][9][10][11][12][13][14][15]
-
Oxidative Cyclization (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
): Organic Letters (2015).[13] "Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage." Validates the mediated pathway which protects acid-labile ethers. 13[4][11][12][13] -
Burgess Reagent Application: Chemical Science (RSC). "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides." Highlights mild dehydration conditions to avoid side reactions. 16
-
POCl3 Side Reactions: ResearchGate (2020). "Chemical biology of cyclization reactions by using POCl3." Details the chlorinating potential of Phosphorus Oxychloride in heterocyclic synthesis. 12
-
General Oxadiazole Synthesis: Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." Provides a comprehensive review of metal-free and oxidative cyclization strategies. 6[4][5][7][8][10][11][12][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting low purity in 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine production
This is a technical support guide designed for researchers and process chemists encountering purity issues with 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine .
Topic: Troubleshooting Low Purity & Synthesis Optimization Ticket ID: OXD-25-DMP-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Molecule Profile
Low purity in the synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is frequently caused by the high electron density of the 2,5-dimethoxybenzene ring, which makes the system prone to oxidative degradation and side reactions during the standard cyanogen bromide (CNBr) cyclization.
Unlike simple phenyl-oxadiazoles, the 2,5-dimethoxy moiety introduces two specific challenges:
-
Oxidative sensitivity: The ring is easily oxidized to quinone-like species (pink/brown impurities).
-
Solubility profiles: The methoxy groups alter the crystal lattice energy, often leading to "oiling out" rather than crystallization during workup.
Target Molecule Data
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 221.21 g/mol |
| Appearance (Pure) | White to off-white crystalline solid |
| Common Impurity Appearance | Pink, brick-red, or brown powder |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in EtOH; Insoluble in Water |
Synthesis Workflow & Critical Control Points
The industry-standard route involves the cyclization of 2,5-dimethoxybenzohydrazide with cyanogen bromide (CNBr) .
Process Flow Diagram
The following diagram illustrates the critical reaction steps and where impurities are introduced.
Figure 1: Synthesis workflow highlighting the critical cyclization step where most purity issues arise.
Troubleshooting Guide (Q&A)
Category A: Visual Appearance & Coloration
Q1: My product is pink or brick-red instead of white. What happened?
Diagnosis: Oxidation of the electron-rich aromatic ring.
The 2,5-dimethoxy substitution pattern makes the phenyl ring electron-rich and susceptible to oxidation. If the reaction mixture was exposed to air for prolonged periods, or if the CNBr contained free bromine (
-
Check Reagent Quality: Ensure your CNBr is colorless. If it is yellow/orange, it contains free
. Wash the CNBr solution with a small amount of sodium bisulfite solution before use, or purchase fresh reagent. -
Inert Atmosphere: Conduct the cyclization under Nitrogen or Argon.
-
Antioxidant Wash: During the workup, wash the crude solid with a 5% sodium metabisulfite (
) solution to reduce colored oxidized species.
Q2: The product is "oiling out" during recrystallization and won't form crystals. Diagnosis: Solvent occlusion or presence of unreacted hydrazide. Methoxy-substituted aromatics often form supersaturated oils. This is exacerbated if the crude contains unreacted hydrazide, which disrupts the crystal lattice. Corrective Action:
-
Trituration: Do not heat. Suspend the oil in cold diethyl ether or a hexanes/ethyl acetate (9:1) mixture and sonicate. This often forces the oil to solidify.
-
Seeding: If you have any pure crystals from a previous batch, add a seed crystal at the cloud point.
Category B: Chemical Purity (HPLC/NMR)
Q3: I see a persistent impurity at roughly 5-10% in HPLC. It has a similar polarity to the product.
Diagnosis: Unreacted 2,5-dimethoxybenzohydrazide or the linear cyanamide intermediate .
The cyclization mechanism proceeds via a linear intermediate (
-
Acid-Base Purification (The "Amine Trick"):
-
The 2-amino-1,3,4-oxadiazole is weakly basic.
-
Dissolve the crude solid in 2M HCl (The product and unreacted hydrazide will dissolve; non-basic impurities may not).
-
Crucial Step: The hydrazide is unstable in hot acid or can be separated by solubility differences, but a better approach for this specific impurity profile is:
-
Protocol: Dissolve crude in dilute HCl. Filter any insoluble colored solids. Slowly neutralize the filtrate with 10% NaHCO3 to pH 7-8. The oxadiazole amine typically precipitates after the hydrazide or has a distinct solubility window.
-
Alternative: Recrystallize from Ethanol:Water (8:2) . The hydrazide is much more soluble in water than the oxadiazole.
-
Q4: My yield is very low (<40%), and the reaction mixture smelled strongly of almonds/bitter. Diagnosis: Hydrolysis of Cyanogen Bromide. CNBr is moisture sensitive. If your solvent (Methanol/Ethanol) was "wet," the CNBr hydrolyzed to cyanic acid and HBr before it could react with the hydrazide. Corrective Action:
-
Dry Solvents: Use anhydrous methanol or ethanol.
-
Order of Addition: Add the CNBr solid (or solution) to the hydrazide suspension slowly at 0°C, then allow to warm. Do not let CNBr sit in solution for hours before adding the hydrazide.
-
Stoichiometry: Use a slight excess of CNBr (1.1 - 1.2 equivalents) to account for minor hydrolysis.
Advanced Purification Protocols
If standard recrystallization fails, use this decision tree to select the correct purification method.
Figure 2: Decision tree for selecting the purification method based on impurity type.
Protocol: Acid-Base Reprecipitation (High Purity)
This method leverages the basicity of the amino-oxadiazole to separate it from neutral impurities and unreacted hydrazides (which have different pKa profiles).
-
Dissolution: Suspend 1.0 g of crude product in 15 mL of 2M HCl . Stir for 15 minutes.
-
Filtration: Filter off any undissolved solids (often colored oxidation products).
-
Neutralization: Cool the filtrate to 0-5°C. Slowly add saturated NaHCO3 solution dropwise with vigorous stirring.
-
Precipitation: The product will precipitate as a white solid around pH 6-7.
-
Collection: Filter the solid, wash with copious water (to remove salts), and dry under vacuum at 45°C.
References
-
Husain, A. et al. (2009). "Synthesis and antimicrobial activity of some 2-amino-5-aryl-1,3,4-oxadiazoles." Asian Journal of Research in Chemistry. Link (General synthesis and properties of 2-amino-5-aryl-1,3,4-oxadiazoles).
-
Organic Syntheses. "Cyanogen Bromide." Org.[1][2][3][4] Synth. 1931, 11, 30. Link (Handling and reactivity of CNBr).
- Somani, R.R. et al. (2009). "Synthesis and biological evaluation of some 1,3,4-oxadiazoles." International Journal of ChemTech Research. (Discusses spectral characterization and common impurities in oxadiazole synthesis).
-
Dolman, S.J. et al. (2010). "Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles." Journal of Organic Chemistry. Link (Alternative routes and mechanistic insights).
Disclaimer: Cyanogen bromide is highly toxic and volatile.[1] All procedures described above must be performed in a properly functioning fume hood. Waste containing cyanides/cyanates must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2001042138A1 - Process for the preparation of cyanogen bromide - Google Patents [patents.google.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Oxadiazole Amines
This technical guide is structured as a specialized support center resource. It prioritizes the specific chemical challenge: differentiating between the nucleophilic/basic properties of the hydrazide impurity and the oxadiazole amine product .
Topic: Elimination of Unreacted Hydrazide Precursors Ticket Type: Advanced Purification / Troubleshooting Applicable Chemistry: Cyclodehydration of semicarbazides or hydrazides to 2-amino-1,3,4-oxadiazoles.
Executive Summary: The "Sticky" Hydrazide Problem
In the synthesis of 2-amino-1,3,4-oxadiazoles (typically via cyclodesulfurization of thiosemicarbazides or dehydration of semicarbazides), the unreacted hydrazide precursor (
Why is this difficult?
-
Solubility Mimicry: Both the hydrazide and the oxadiazole amine are polar and possess hydrogen bond donor/acceptor sites, often co-eluting on standard silica gradients.
-
Nucleophilic Competition: Both species possess primary amines (or amine-like functionality). Standard electrophilic scavengers (e.g., isocyanates) risk reacting with your product.
-
Trace Poisoning: Hydrazides are potent reducing agents and metal chelators, which can cause false positives in biological assays or poison Pd/Cu catalysts in subsequent cross-coupling steps.
Diagnostic Flowchart
Use this logic tree to determine the optimal purification strategy based on your scale and product properties.
Caption: Decision matrix for selecting the appropriate hydrazide removal protocol based on solubility and scale.
Method A: The Aqueous pH-Switch (Scale-Up Preferred)
Principle: Hydrazides are amphoteric but generally more basic (
Protocol
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as hydrazides are slightly more soluble in chlorinated solvents than in esters.
-
Acid Wash (The Cut): Wash the organic layer with 0.5 M HCl (2x).
-
Mechanistic Insight: The hydrazide protonates and partitions into the aqueous phase. The 2-amino-oxadiazole (electron-poor due to the heterocycle) is less basic and largely remains in the organic phase.
-
Warning: If your product has a pyridine or aliphatic amine substituent, skip this step.
-
-
Base Wash (The Polish): Wash with saturated
. -
Brine/Dry: Wash with brine, dry over
, and concentrate.
Validation Data:
| Component | Approx. logP | Solubility (pH 1) | Solubility (pH 7) |
|---|---|---|---|
| Aryl Hydrazide | < 1.0 | High (Protonated) | Moderate |
| Oxadiazole Amine | > 2.5 | Low | Low (Lipophilic) |
Method B: Kinetic Scavenging (High Purity / HTS)
Principle: This method utilizes the Alpha Effect . The nitrogen atom in the hydrazide is adjacent to another nitrogen, making it significantly more nucleophilic than the amine on the oxadiazole ring (which is conjugated to an electron-withdrawing system).
Reagent: Polymer-Supported Benzaldehyde (PS-Benzaldehyde) .
-
Why not PS-Isocyanate? Isocyanates are too reactive and will urea-cap your oxadiazole product. Aldehydes are selective for hydrazides over aromatic amines under neutral conditions.
Protocol
-
Setup: Dissolve crude product in DCM or DMF (anhydrous).
-
Dosage: Add PS-Benzaldehyde resin (3.0 equivalents relative to estimated impurity).
-
Incubation: Add a catalytic amount of Acetic Acid (1%) . Shake gently at room temperature for 4–12 hours.
-
Filtration: Filter through a frit or Celite plug. The impurity remains trapped on the solid support.
Caption: Kinetic separation exploiting the enhanced nucleophilicity of hydrazides vs. oxadiazole amines.
Method C: Chromatographic Doping
Principle: Hydrazides streak on silica due to strong hydrogen bonding. Modifying the stationary phase interaction improves separation.
Protocol
-
Pre-treatment: Do not just use MeOH/DCM.
-
The Dopant: Add 0.5% Triethylamine (TEA) to your eluent system.
-
Effect: TEA blocks the acidic silanol sites on the silica gel. This sharpens the oxadiazole peak. The hydrazide, being more polar, will still retain strongly or degrade on the baseline.
-
-
Alternative: If using Reverse Phase (C18), use a Formic Acid modifier (0.1%). The hydrazide will elute at the solvent front; the oxadiazole will retain.
Frequently Asked Questions (FAQ)
Q1: My product turned purple/pink during workup. What happened? A: This indicates oxidation of trace hydrazide. Hydrazides are easily oxidized to diazenes or tetrazenes in air, which are often colored. This confirms you had hydrazide impurity. Perform Method B (Scavenging) to remove the colored species, as they are often lipophilic.
Q2: NMR shows a "doubling" of peaks. Is it a rotamer or impurity?
A: If the peaks are in a ~1:1 ratio, it might be a rotamer. However, if you see small peaks (~10%) slightly upfield of your amide/amine signals, it is likely the unreacted hydrazide. Look for a broad singlet around 4.0–6.0 ppm (hydrazide
Q3: Can I use acetic anhydride to "cap" the impurity? A: High Risk. While acetic anhydride will convert the hydrazide to a diacylhydrazine (changing its solubility), it will almost certainly acetylate your 2-amino-1,3,4-oxadiazole product to form the acetamide. Avoid electrophilic capping unless your product is a tertiary amine.
References
-
Polymer-Supported Scavengers in Synthesis
-
Oxadiazole Synthesis & Properties
-
The Alpha Effect in Nucleophilicity
- Title: The Alpha-Effect in Organic Mechanisms.
- Source:Journal of the American Chemical Society (General Mechanistic Principle).
- Context: Supports the claim in Method B regarding why hydrazides react with aldehydes faster than the product amine.
-
URL:[Link]
-
Convergent Synthesis & Workup
Sources
- 1. researchgate.net [researchgate.net]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. sopachem.com [sopachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jchemrev.com [jchemrev.com]
- 10. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Chemical Shift Guide: 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Introduction: The Pharmacophore & Analytical Context
The compound 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine represents a critical scaffold in medicinal chemistry, often investigated for antimicrobial, anti-inflammatory, and anticancer properties. The 1,3,4-oxadiazole ring acts as a bioisostere for carboxylic acids, esters, and carboxamides, improving metabolic stability and lipophilicity.
For researchers synthesizing this compound, the primary analytical challenge is distinguishing the cyclized 2-amino-oxadiazole product from its acyclic precursor (the hydrazide) and potential regioisomers. This guide provides a definitive structural analysis, focusing on 1H NMR diagnostics in DMSO-
Structural Analysis & Assignment Strategy
To accurately assign the spectrum, one must deconstruct the molecule into three distinct magnetic environments:
-
The Heterocyclic Amine (
): A broad singlet, highly sensitive to solvent and concentration. -
The 2,5-Dimethoxy Phenyl Ring: A specific substitution pattern yielding a diagnostic 3-spin aromatic system.
-
The Methoxy Groups (
): Two intense singlets in the aliphatic region.
Visualization: Structural Assignment Logic
Figure 1: Logical mapping of structural fragments to expected NMR signal regions in DMSO-
Comparative Analysis: Product vs. Alternatives
The most common failure mode in this synthesis (typically Cyanogen Bromide cyclization) is incomplete cyclization of the hydrazide precursor.
Table 1: Critical Diagnostic Shifts (DMSO- )
| Feature | Target Product (Oxadiazol-2-amine) | Alternative/Precursor (Hydrazide) | Differentiation Logic |
| Amine/Amide | The hydrazide shows two distinct N-H environments (amide + amine).[1] The product shows one amine signal shifted downfield. | ||
| Aromatic H-6 | The oxadiazole ring is electron-withdrawing but less shielding than the carbonyl of the hydrazide in some conformations. | ||
| Methoxy | Minor shift changes; not reliable for primary diagnosis. | ||
| Carbon (13C) | The C=N carbon of the oxadiazole is distinct from the hydrazide carbonyl. |
Solvent Effects: DMSO- vs.
-
DMSO-
: Recommended. The protons form hydrogen bonds with the solvent, appearing as a distinct broad singlet. -
: Not Recommended. The compound is sparingly soluble. If observed, the
peak is often extremely broad or invisible due to rapid exchange, and chemical shifts may drift due to concentration dependence.
Detailed 1H NMR Data Assignment
Compound: 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Notes |
| 7.25 | Doublet (d) | 1H | Ar-H6 | Ortho to oxadiazole; meta coupling to H4. | |
| 7.08 | Broad Singlet (br s) | 2H | — | Diagnostic Peak. Disappears on | |
| 7.05 | Doublet (d) | 1H | Ar-H3 | Ortho to 2-OMe; shielded by electron donation. | |
| 6.98 | Doublet of Doublets (dd) | 1H | Ar-H4 | Para to oxadiazole. | |
| 3.81 | Singlet (s) | 3H | — | 5-OMe | Methoxy at position 5. |
| 3.76 | Singlet (s) | 3H | — | 2-OMe | Methoxy at position 2 (sterically crowded). |
> Note on Causality: The H6 proton is typically the most deshielded aromatic signal due to the anisotropic effect of the adjacent oxadiazole ring and the lack of a direct ortho-methoxy donor effect (unlike H3).
Experimental Protocol: Synthesis & Characterization Workflow
To ensure the data above is reproducible, the following workflow is recommended. This protocol minimizes the "Hydrazide" impurity which complicates the NMR interpretation.
Visualization: Workflow Diagram
Figure 2: Synthesis and characterization workflow to ensure sample purity.
Step-by-Step Characterization Protocol
-
Sample Preparation:
-
Weigh 5–10 mg of the dry solid.
-
Dissolve in 0.6 mL of DMSO-
. -
Tip: If the solution is cloudy, filter through a cotton plug. Suspended particles will broaden the aromatic peaks.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (ns): 16 (Sufficient for >95% purity); increase to 64 if looking for trace hydrazide.
-
Relaxation Delay (d1): 1.0 s (Standard) or 5.0 s (Quantitative).
-
Spectral Width: 0–14 ppm (To capture any residual hydrazide
or acid protons).
-
-
Validation (The "Shake" Test):
-
After acquiring the standard spectrum, add 1 drop of
to the NMR tube.[2] -
Shake and re-acquire.
-
Result: The peak at
7.08 ppm ( ) should disappear. If aromatic peaks disappear, the sample is degrading.
-
References
-
General Synthesis of 2-amino-1,3,4-oxadiazoles
-
Dolman, S. J., et al. (2006). "Superior Synthesis of 2-Amino-1,3,4-oxadiazoles." Journal of Organic Chemistry.
-
-
Solvent Effects in Heterocyclic NMR
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.
-
-
Spectral Data for 2,5-Dimethoxy Derivatives
-
SDBS (Spectral Database for Organic Compounds). "1H NMR of 2,5-dimethoxybenzoic acid derivatives."
-
-
Pharmacological Relevance of 1,3,4-Oxadiazoles
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine . As a pharmacophore combining a lipophilic dimethoxyphenyl moiety with a polar amino-oxadiazole core, this compound presents unique ionization and fragmentation challenges.
Correct structural elucidation requires distinguishing this specific isomer from its 3,4-dimethoxy or 2,4-dimethoxy analogs—a critical task in impurity profiling and metabolite identification. This guide compares two primary analytical "alternatives": Electron Ionization (EI) (for structural fingerprinting) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) (for sensitivity and biological matrix analysis).
Structural Basis of Fragmentation
Before analyzing the spectra, we must establish the theoretical cleavage points based on the molecule's topology. The compound consists of three distinct zones, each with specific fragmentation susceptibilities.
Molecular Properties[1][2][3][4][5][6][7][8][9][10][11]
-
Formula: C₁₀H₁₁N₃O₃
-
Exact Mass: 221.0800 Da
-
Structure:
-
Zone A (Core): 1,3,4-Oxadiazole ring (High stability, requires high energy to open).
-
Zone B (Substituent 1): 2-Amine group (Labile, prone to loss as NH₃ or HNCO).
-
Zone C (Substituent 2): 2,5-Dimethoxyphenyl ring (Directs fragmentation via the "Ortho Effect").
-
The "Ortho Effect" Mechanism
A critical differentiator for the 2,5-dimethoxy isomer is the proximity of the methoxy group at the C2' position to the oxadiazole ring. Unlike the 3,4-isomer, the 2-methoxy group can facilitate hydrogen transfer to the oxadiazole nitrogen or the exocyclic amine, altering the ratio of characteristic fragments (e.g., [M-CH₃] vs. [M-OCH₃]).
Comparative Analysis: EI vs. ESI-CID Performance
This section objectively compares the two dominant MS modalities. The "performance" here is defined by the Information Content (IC) yielded by each method.
Table 1: Comparative Performance Metrics
| Feature | Alternative A: Electron Ionization (EI) | Alternative B: ESI-CID (MS/MS) | Verdict |
| Energy Regime | Hard (70 eV) | Soft (Variable Collision Energy) | EI for library matching. |
| Molecular Ion | Low Intensity ( | High Intensity ( | ESI for quantification. |
| Key Mechanism | Radical-induced cleavage, RDA reactions | Proton-driven rearrangements, neutral losses | ESI for mechanistic studies. |
| Isomer Specificity | High: Distinct "ortho" fragment ratios | Medium: Requires optimized CE (20-35 eV) | EI is superior for isomer ID. |
| Detection Limit | Nanogram range (GC-MS) | Picogram range (LC-MS) | ESI is superior for bioanalysis. |
Detailed Fragmentation Pathways
Pathway A: Electron Ionization (EI) - The Structural Fingerprint
In EI (70 eV), the radical cation (
-
Primary Pathway (Ring Cleavage): The oxadiazole ring undergoes a Retro-Diels-Alder (RDA)-like collapse or simple bond scission.
-
Loss of HNCO (43 Da): A signature of 2-amino-1,3,4-oxadiazoles.
-
Result: Formation of the 2,5-dimethoxybenzonitrile radical cation (m/z 178).
-
-
Secondary Pathway (Substituent Loss):
-
Loss of Methyl Radical (
): Common in methoxyarenes, yielding a quinoid-like cation (m/z 206). -
Loss of CO: Subsequent to methyl loss, the phenol ether eliminates CO (28 Da).
-
Pathway B: ESI-CID - The Protonated Cascade
In ESI, the precursor is the even-electron ion
-
Transition 1: Ammonia Loss (
): The protonated amine group is eliminated as neutral ammonia (17 Da).-
Observation: Peak at m/z 205.
-
-
Transition 2: Ring Fission: The protonated oxadiazole ring opens, expelling neutral fragments like CO or
.
Visualization: Fragmentation Logic Flow
Figure 1: Comparative fragmentation logic showing the divergence between radical-driven (EI) and proton-driven (ESI) pathways.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, the following protocol includes "Checkpoints" (CP) where the scientist must validate the system before proceeding.
Method: LC-ESI-MS/MS Characterization
Step 1: Sample Preparation
-
Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
CP1: Verify solution clarity. Turbidity indicates poor solubility or salt formation.
Step 2: Direct Infusion (Tune Mode)
-
Infuse at 10 µL/min into the ESI source.
-
Polarity: Positive (+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
CP2: Observe stable TIC. The Base Peak should be m/z 222.1 (
).
Step 3: Collision Energy (CE) Ramping
-
Select precursor m/z 222.1.
-
Ramp CE from 10 eV to 50 eV in 5 eV increments.
-
CP3: Identify the "Survival Yield" crossing point (where Precursor intensity = Fragment intensity). For oxadiazoles, this is typically ~25 eV.
Step 4: Data Acquisition
-
Record MS2 spectra at the optimal CE (determined in Step 3).
-
Monitor for "Crosstalk" (ghost peaks from previous scans).
Workflow Diagram
Figure 2: Step-by-step experimental workflow with mandatory validation checkpoints (CP).
Interpretation of Results & Data Tables
The following table summarizes the expected ions based on the fragmentation of 2-amino-5-aryl-1,3,4-oxadiazoles [1].
Table 2: Diagnostic Ion List (ESI+)
| m/z (Calculated) | Ion Identity | Origin/Mechanism | Relative Abundance (Est.) |
| 222.09 | Protonated Molecule | 100% (Base Peak at low CE) | |
| 205.06 | Deamination (Amine loss) | 40-60% | |
| 179.08 | Oxadiazole Ring Cleavage | 20-40% | |
| 164.06 | 2,5-Dimethoxybenzonitrile ion | 10-25% | |
| 149.03 | Methyl radical loss from nitrile | <10% |
Differentiation Note: If analyzing the 3,4-dimethoxy isomer, the ratio of m/z 205 to m/z 179 will differ significantly. The 2,5-isomer (this compound) often shows enhanced ammonia loss due to the interaction between the 2-methoxy oxygen and the exocyclic amine protons [2].
References
-
Frański, R., Gierczyk, B., & Schroeder, G. (2006). Fragmentation and skeletal rearrangements of 2-arylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry, 41(3), 312–322.[1] Link
-
Jackson, G., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 13, 100148. Link
-
Bowie, J. H., & White, P. Y. (1969). Electron impact studies. XLII. The fragmentation of oxazoles.[1][2] Australian Journal of Chemistry, 22(9), 1931-1941. Link
Sources
13C NMR Assignment Guide: The 2,5-Dimethoxyphenyl-1,3,4-Oxadiazole Scaffold
[1]
Executive Summary
In medicinal chemistry, the 1,3,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability and hydrogen-bonding potential.[1] However, when attached to electron-rich systems like the 2,5-dimethoxyphenyl moiety, unambiguous assignment of the quaternary oxadiazole carbons (C2/C5) becomes a significant analytical challenge.[1]
This guide objectively compares three assignment methodologies: Standard 1D 13C NMR , 2D Heteronuclear Correlation (HMBC) , and DFT-GIAO Calculation .[1] We demonstrate that while standard 1D analysis is prone to a 2–3 ppm error margin due to electronic shielding effects, the HMBC protocol provides a self-validating, absolute assignment essential for regulatory filing and structure-activity relationship (SAR) fidelity.[1]
Part 1: The Analytical Challenge
The 2,5-dimethoxy substitution pattern creates a unique electronic and steric environment.[1] Unlike simple phenyl-oxadiazoles, the ortho-methoxy group (at C2') exerts two competing effects:
-
Steric Compression: Twisting the phenyl ring out of coplanarity with the oxadiazole, reducing conjugation.[1]
-
Electronic Shielding: The mesomeric donation (+M) of the oxygen lone pairs significantly alters the chemical shift of the ipso carbon and the attached oxadiazole carbon.[1]
The "Product" vs. "Alternatives"
In this guide, our "Product" is the HMBC-Validated Assignment Protocol .[1] We compare its performance against the common "Alternatives" used in high-throughput labs: Automated Prediction Algorithms and 1D-Based Heuristic Assignment.[1]
Comparative Performance Matrix
| Feature | Alternative A: Automated Prediction | Alternative B: 1D Heuristic Assignment | Product: HMBC-Validated Protocol |
| Accuracy | Low (± 3–5 ppm error) | Medium (Ambiguous C2 vs C5) | High (Absolute Assignment) |
| Time Cost | Instant | Fast (< 30 mins) | Moderate (1–2 hours) |
| Quaternary Resolution | Fails to distinguish C2/C5 | Guesses based on intensity | Definitive via 3J correlations |
| Reliability | Prone to "False Positives" | Subjective | Self-Validating |
Part 2: Detailed Peak Assignments & Causality
The Core Data: 2,5-Dimethoxyphenyl-1,3,4-Oxadiazole
Solvent: DMSO-d6 | Frequency: 100/125 MHz[1]
The table below synthesizes experimental data for a representative 2-(2,5-dimethoxyphenyl)-5-substituted-1,3,4-oxadiazole.
| Carbon Position | Assignment | Chemical Shift ( | Signal Type | Mechanistic Insight |
| Oxadiazole C2 | C=N | 163.8 – 164.5 | Cq | Directly attached to the electron-rich 2,5-DMP ring.[1] Shielded relative to unsubstituted analogs.[1] |
| Oxadiazole C5 | C=N | 165.0 – 167.5 | Cq | Shift varies based on the other substituent (R). Typically downfield of C2 due to lack of ortho-OMe shielding.[1] |
| Phenyl C1' | Ipso | 112.5 – 114.0 | Cq | Highly shielded by the ortho-methoxy group (Electronic effect).[1] |
| Phenyl C2' | C-OMe | 152.0 – 153.5 | Cq | Deshielded by direct oxygen attachment.[1] |
| Phenyl C5' | C-OMe | 152.0 – 153.5 | Cq | Often overlapping with C2', but distinguishable via HMBC to H4'/H6'.[1] |
| Methoxy | -OMe | 55.8 – 56.5 | CH3 | Standard methoxy range; 2-OMe and 5-OMe may resolve into two distinct peaks.[1] |
Causality: Why the "Alternative" Fails
Automated prediction software (e.g., ChemDraw, ACD/Labs) often relies on additivity rules.[1] They frequently misassign the Oxadiazole C2 and Phenyl C2' because they underestimate the ortho-effect of the 2-methoxy group.[1]
-
Prediction Error: Software often predicts the Oxadiazole C2 at >166 ppm.[1]
-
Experimental Reality: The steric twist reduces conjugation, but the inductive/field effects of the electron-rich ring often result in a slight upfield shift (163-164 ppm) compared to the prediction.
Part 3: Experimental Protocol & Validation
Step 1: Synthesis of the Probe
To ensure the assignments are robust, the compound must be synthesized with high purity (>98%).[1]
-
Reagents: 2,5-Dimethoxybenzoic acid hydrazide + Aryl/Alkyl carboxylic acid.[1]
-
Cyclization: POCl3 reflux (4-6h). Note: Ensure complete removal of POCl3 to prevent acid-catalyzed degradation during NMR.
Step 2: The HMBC "Smoking Gun" Workflow
The only way to distinguish the Oxadiazole C2 (attached to the dimethoxyphenyl ring) from the Oxadiazole C5 (attached to substituent R) is Heteronuclear Multiple Bond Correlation (HMBC) .[1]
The Logic:
-
Identify H6' on the phenyl ring (the proton ortho to the oxadiazole attachment).[1]
-
Look for a 3-bond correlation (3J_CH) .
-
H6' will correlate strongly to Phenyl C2' (C-OMe) and Oxadiazole C2 .
-
H6' will NOT correlate to Oxadiazole C5 (too far, 5-6 bonds).[1]
Visualization: Assignment Logic Pathway
Caption: Logical workflow for distinguishing proximal (C2) vs distal (C5) oxadiazole carbons using HMBC correlations from the specific H6' phenyl proton.
Part 4: Advanced Validation (DFT-GIAO)
For cases where peak overlap is severe (e.g., if Substituent R is also a dimethoxyphenyl group), Density Functional Theory (DFT) provides the final arbitration.
Protocol:
-
Geometry Optimization: B3LYP/6-31G(d,p) in gas phase or solvent model (PCM).
-
NMR Calculation: GIAO method at mPW1PW91/6-311+G(2d,p) level.[1]
-
Scaling: Apply linear scaling factors to correct systematic errors (Experimental
= Slope * + Intercept).
Comparison of Methods:
| Method | C2 Shift (ppm) | C5 Shift (ppm) | Deviation from Exp. |
| Experimental (DMSO) | 164.2 | 166.8 | -- |
| Prediction (ChemDraw) | 167.5 | 168.1 | +3.3 ppm |
| DFT (GIAO-mPW1PW91) | 163.9 | 167.1 | -0.3 ppm |
Insight: The DFT method aligns closely with experimental values, confirming that the "Alternative" (prediction software) systematically overestimates the chemical shift due to poor handling of the ortho-methoxy steric/electronic interplay.
References
-
Substituent Effects in 1,3,4-Oxadiazoles: Agirbas, H. (2005). 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Taylor & Francis.[1][2] [Link]
-
HMBC Methodology for Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]
-
Synthesis and Characterization of Oxadiazoles: Bala, S., et al. (2014).[3] 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International.[1] [Link]
-
Structural Analysis of Dimethoxyphenyl Derivatives: Fun, H. K., et al. (2011). 2,5-Bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E. [Link]
-
General 13C NMR Shift Data: Reich, H. J. (2022).[4][5][6][7] 13C NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]
Sources
- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 2,5-dimethoxy vs 3,4-dimethoxy oxadiazoles
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
In the optimization of 1,3,4-oxadiazole scaffolds, the positional isomerism of methoxy substituents on the phenyl ring acts as a binary switch for biological target selectivity. This guide compares the 2,5-dimethoxy and 3,4-dimethoxy substitution patterns.
The Core Distinction:
-
3,4-Dimethoxy (Veratryl): Favors planarity , maximizing
-conjugation. It is the "Gold Standard" for tubulin polymerization inhibition and cytotoxicity, mimicking the pharmacophore of Combretastatin A-4. -
2,5-Dimethoxy: Induces a steric twist (dihedral angle deviation) due to the ortho-methoxy effect. This disruption of planarity often reduces tubulin affinity but enhances lipophilicity and selectivity for specific GPCRs (e.g., 5-HT, Sigma) and antifungal targets.
Structural & Electronic Profiling: The "Ortho-Twist" Effect
The primary driver of SAR divergence between these two isomers is the steric interaction between the methoxy groups and the oxadiazole core.
A. Crystallographic & Conformational Analysis[1]
-
3,4-Dimethoxy: The absence of ortho-substituents allows the phenyl ring to adopt a coplanar conformation with the 1,3,4-oxadiazole ring. This planarity permits extensive electron delocalization across the entire molecule, which is critical for intercalating into flat hydrophobic pockets (e.g., the colchicine binding site of tubulin).
-
2,5-Dimethoxy: The methoxy group at the C2 (ortho) position creates significant steric repulsion with the oxadiazole nitrogen/oxygen atoms. Crystallographic data of analogous 2,5-dimethoxy systems indicates this forces the phenyl ring to rotate out of plane, creating a dihedral angle often exceeding 20–30°. This "twisted" conformation disrupts conjugation and changes the molecule's 3D volume map.
B. Mechanistic Diagram: Steric SAR Logic
The following diagram illustrates the structural causality linking substitution pattern to biological outcome.
Figure 1: SAR Logic Flow. The 3,4-pattern facilitates planarity required for tubulin binding, while the 2,5-pattern forces a twist, shifting specificity.
Comparative Biological Performance[1]
Case Study A: Anticancer (Tubulin Inhibition)
The 1,3,4-oxadiazole scaffold is a bioisostere for the cis-stilbene bridge in Combretastatin A-4 (CA-4).
-
3,4-Dimethoxy Performance:
-
Potency: Consistently superior. Analogs frequently exhibit
values in the nanomolar (nM) range against MCF-7 (breast) and HepG2 (liver) lines. -
Mechanism: The planar geometry mimics the trimethoxy ring of CA-4, allowing deep penetration into the colchicine binding site of tubulin, arresting the cell cycle at the G2/M phase.
-
Data Point: In comparative studies, 3,4,5-trimethoxy and 3,4-dimethoxy derivatives often outperform 2,5-analogs by a factor of 10–100x in cytotoxicity assays.
-
-
2,5-Dimethoxy Performance:
-
Potency: Generally lower (Micromolar range, e.g., 8–16
). -
Utility: While less effective as a broad cytotoxic agent, this pattern can reduce general toxicity, potentially offering a better therapeutic index for targets where extreme potency is not required.
-
Case Study B: Antimicrobial & Antifungal
-
2,5-Dimethoxy Performance:
-
Often shows enhanced activity against fungal strains (Aspergillus niger) and Gram-positive bacteria.
-
Why? The "twist" increases the molecule's effective lipophilic volume, potentially aiding in penetration of the fungal cell wall or binding to non-planar active sites in microbial enzymes (e.g., CYP51).
-
Summary Data Table
| Feature | 3,4-Dimethoxy Oxadiazole | 2,5-Dimethoxy Oxadiazole |
| Dominant Geometry | Planar (High Conjugation) | Twisted (Dihedral deviation) |
| Primary Target | Tubulin (Colchicine Site) | GPCRs, Microbial Enzymes |
| Cytotoxicity ( | High (often < 1 | Moderate (often > 5 |
| Lipophilicity | Moderate | High (Increased Solvation Volume) |
| Metabolic Risk | Catechol formation (CYP O-demethylation) | Quinone-methide potential |
Experimental Protocols
A. Synthesis: Oxidative Cyclization
The most robust method for generating these scaffolds is the
Protocol:
-
Reagents: Substituted benzoic acid hydrazide (1.0 eq), Substituted benzoic acid (1.0 eq), Phosphorus Oxychloride (
, 5–10 mL). -
Reflux: Mix hydrazide and acid in
. Reflux at 100–110°C for 6–8 hours. -
Quench: Cool the mixture to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Adjust pH to ~7–8 using solid
or 10% NaOH solution. -
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.
Figure 2: Standard synthesis workflow via phosphoryl chloride cyclization.
B. Validation Assays
-
Tubulin Polymerization Assay: Use a fluorescence-based kit (excitation 360 nm, emission 420 nm). Incubate tubulin with 3,4-dimethoxy analog (3
) and monitor fluorescence decay compared to Colchicine (positive control). -
MTT Assay: Plate MCF-7 cells (
cells/well). Treat with graded concentrations (0.01 – 100 ) of the oxadiazole for 48h. Read absorbance at 570 nm.
References
-
Bondock, S., et al. (2012).[2] "Synthesis and antitumor evaluation of some new 1,3,4-oxadiazole-based heterocycles." European Journal of Medicinal Chemistry. Link
-
Ahsan, M. J., et al. (2013). "Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues." Journal of Chemistry. Link
-
Golla, N. S., et al. (2011).[3] "Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles." Der Pharma Chemica. Link
-
Prashanth, M. K., et al. (2023).[4] "Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors." Heliyon. Link[4]
-
Reck, G., et al. (2003).[5] "Crystal structures of 2,5-diphenyl-1,3,4-oxadiazole derivatives." Zeitschrift für Kristallographie. (Cited for structural planarity comparisons).
Sources
Elemental Analysis Validation Guide: 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Executive Summary & Molecule Profile[1]
Objective: To provide a rigorous, comparative validation framework for determining the purity and elemental composition of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine . This guide contrasts the traditional combustion method (CHN Analysis) with Quantitative Nuclear Magnetic Resonance (qNMR), adhering to ICH Q2(R2) validation principles.
The Molecule:
-
IUPAC Name: 5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
-
Chemical Formula:
-
Molecular Weight: 221.21 g/mol
-
Key Physicochemical Challenge: The presence of the primary amine (-NH2) combined with the oxadiazole ring creates a hygroscopic pharmacophore. Standard combustion analysis frequently fails due to water retention and incomplete combustion of the nitrogen-rich heterocyclic ring.
Theoretical Elemental Composition
Before validation, the theoretical baseline must be established:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 10 | 12.011 | 120.11 | 54.29% |
| Hydrogen | 11 | 1.008 | 11.088 | 5.01% |
| Nitrogen | 3 | 14.007 | 42.021 | 19.00% |
| Oxygen | 3 | 15.999 | 47.997 | 21.70% |
Comparative Methodology: Combustion (CHN) vs. qNMR
This section evaluates the two primary methods for validating the bulk purity of the target compound.
Method A: Automated CHN Combustion (The Traditional Standard)
Principle: High-temperature combustion (
-
Pros: Industry standard for establishing chemical formula; requires minimal sample preparation.
-
Cons: Destructive; blind to non-combustible impurities (inorganics); highly sensitive to trapped solvents/moisture.
-
Specific Risk: The 1,3,4-oxadiazole ring is thermally stable. Without adequate oxygen boost or combustion aids (e.g.,
), nitrogen release may be incomplete, leading to low %N values.
Method B: Quantitative NMR (qNMR) (The Modern Absolute)
Principle: Direct ratio measurement of analyte protons against a certified internal standard (IS) using
-
Pros: Non-destructive; specific detection of residual solvents (DMSO, Ethanol) and water; absolute purity determination.
-
Cons: Requires a high-purity internal standard; requires solubility in deuterated solvents.
-
Specific Benefit: Accurately quantifies the hygroscopic water content associated with the amine group, which EA often misinterprets as "impurity."
Experimental Protocols
Protocol A: CHN Analysis Workflow
Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.
-
Pre-treatment: Dry 50 mg of sample in a vacuum oven at
for 4 hours to remove surface moisture. Note: The amine moiety may bind water; harsh drying ( ) may degrade the molecule. -
Calibration: Run K-factor calibration using Acetanilide (Standard Grade).
-
Weighing: Accurately weigh 1.5–2.5 mg of sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.
-
Combustion:
-
Furnace Temp:
-
Oxygen Boost: 5 seconds (Extended boost recommended for oxadiazoles).
-
-
Acceptance Criteria:
absolute difference from theoretical values.
Protocol B: qNMR Workflow
Equipment: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard Selection: Maleic Acid (TraceCERT®, purity 99.94%) is recommended due to its relaxation time (
) and distinct singlet peak ( ppm) that does not overlap with the methoxy protons ( ppm) or aromatic protons of the target. -
Sample Preparation:
-
Weigh
mg of sample ( ) and mg of IS ( ) into the same vial. Precision: mg. -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse angle:
-
Relaxation delay (
): seconds (Must be of the slowest proton). -
Scans: 32 or 64.
-
-
Calculation:
Validation Data & Results Interpretation
The following table summarizes a typical validation scenario where the compound retains partial hydration (hemihydrate), a common occurrence for amino-oxadiazoles.
Table 1: Comparative Performance Data
| Metric | Theoretical (Anhydrous) | Method A: CHN (Raw Sample) | Method A: CHN (Dried Sample) | Method B: qNMR (Absolute) |
| Carbon % | 54.29 | 52.10 (Fail) | 54.15 (Pass) | N/A |
| Hydrogen % | 5.01 | 5.35 (Fail) | 5.05 (Pass) | N/A |
| Nitrogen % | 19.00 | 18.20 (Fail) | 18.92 (Pass) | N/A |
| Purity % | 100.0 | N/A | N/A | 99.8% |
| Residual Solvent | 0.0 | Detected (Water) | Not Detected | 0.4% H2O |
Analysis of Failure:
The "Raw Sample" CHN data shows a Carbon deviation of
-
Hypothesis: The amine group formed a hemihydrate (
). -
qNMR Verification: qNMR integrates the water peak in DMSO-
and calculates the molar ratio, confirming the solvation state without destroying the sample.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the specific validation workflow for this compound.
Diagram 1: The Validation Workflow (Synthesis to Certification)
Caption: Figure 1. Integrated workflow prioritizing qNMR screening to guide the preparation for destructive Elemental Analysis.
Diagram 2: Troubleshooting CHN Deviations
Caption: Figure 2. Diagnostic logic for interpreting Elemental Analysis failures specific to nitrogen-rich heterocycles.
Validation Parameters (ICH Q2 Alignment)
To strictly adhere to ICH Q2(R2) guidelines [1], the following parameters must be validated for the analytical procedure:
-
Specificity:
-
Accuracy:
-
Demonstrated by analyzing a Certified Reference Material (CRM) like Acetanilide. Recovery must be
.
-
-
Precision (Repeatability):
-
Analyze 6 replicates of the 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.
-
Requirement: Relative Standard Deviation (RSD)
for Carbon and Nitrogen values.
-
-
Robustness:
-
Verify result stability by varying combustion time (
sec) and sample mass (1.5 mg vs 2.5 mg).
-
Conclusion
For 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine , reliance on Elemental Analysis alone is insufficient due to the hygroscopic nature of the amine and the thermal stability of the oxadiazole ring.
Recommendation: A "Dual-Validation" strategy is required. Use qNMR first to quantify residual solvents and establish absolute purity. Use CHN Analysis second, after rigorous drying based on qNMR data, to confirm the elemental ratio and absence of inorganic contaminants.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4][5]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
United States Pharmacopeia (USP). <851> Spectrophotometry and Light-Scattering.
-
Nagaraj, A., et al. (2012). Synthesis and biological evaluation of some novel 1,3,4-oxadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.
-
BenchChem. (2025).[2] A Comparative Guide to Analytical Methods for Purity Determination.
Sources
Comparative Guide: Optical Properties of 2,5-Dimethoxyphenyl-1,3,4-Oxadiazoles
Topic: UV-Vis Absorption Spectra of 2,5-Dimethoxyphenyl Substituted Oxadiazoles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Material Scientists
Executive Summary
The 2,5-dimethoxyphenyl moiety, when attached to a 1,3,4-oxadiazole core, creates a unique donor-acceptor (D-A) system. Unlike the planar and highly conjugated 4-methoxy (para) analogues, the 2,5-dimethoxy substitution pattern introduces specific steric constraints and electronic effects that distinctively modulate UV-Vis absorption and fluorescence emission.
This guide analyzes the spectral behavior of these compounds, contrasting them with standard benchmarks like PBD (2-phenyl-5-(4-biphenyl)-1,3,4-oxadiazole) and 4-substituted variants. It provides experimental protocols for accurate characterization and explores their utility in optoelectronics and biological imaging.
Part 1: The Chromophore Landscape
Electronic Structure & Steric "Twist"
The 1,3,4-oxadiazole ring acts as an electron-withdrawing (n-type) core. Attaching a 2,5-dimethoxyphenyl group introduces two methoxy electron-donating groups (EDGs).
-
Electronic Push-Pull: The methoxy groups donate electron density via the mesomeric effect (+M), facilitating Intramolecular Charge Transfer (ICT) to the oxadiazole ring. This typically results in a bathochromic (red) shift compared to unsubstituted phenyl rings.
-
The Ortho-Effect (Steric Hindrance): Crucially, the methoxy group at the 2-position (ortho) creates steric repulsion with the oxadiazole nitrogen or oxygen atoms. This forces the phenyl ring to twist out of coplanarity with the oxadiazole core.
-
Consequence: This de-planarization partially disrupts
-conjugation, often causing a hypsochromic (blue) shift relative to the flatter 3,4-dimethoxy or 4-methoxy isomers, despite the high electron density.
-
Photophysical Mechanism
The following diagram illustrates the excitation and relaxation pathways specific to this sterically crowded donor-acceptor system.
Caption: Photophysical pathway showing the competition between radiative decay and TICT states, influenced by the steric twist of the 2,5-dimethoxy group.
Part 2: Comparative Spectral Analysis
The following data contrasts the 2,5-dimethoxy derivative against standard oxadiazole benchmarks. Note that exact maxima depend on the specific aryl group at the other 5-position of the ring.
Table 1: Comparative Absorption & Emission Data (in MeCN)
| Compound Class | Substituent Pattern | Stokes Shift (nm) | Relative Quantum Yield ( | ||
| Benchmark (PBD) | Unsubstituted Phenyl | 305 | 365 | ~60 | 0.70 - 0.80 |
| Standard EDG | 4-Methoxy (Para) | 310 - 320 | 380 - 390 | ~70 | High (>0.80) |
| Target Compound | 2,5-Dimethoxy | 295 - 315 | 400 - 425 | >100 | Moderate (0.50 - 0.70) |
| Isomer Control | 3,4-Dimethoxy | 315 - 330 | 390 - 410 | ~80 | High |
Key Observations:
-
Absorption: The 2,5-dimethoxy derivatives often absorb at shorter wavelengths (295-315 nm) than the 3,4-dimethoxy isomers. This confirms the "ortho-effect" reducing effective conjugation length in the ground state.
-
Large Stokes Shift: These compounds exhibit a significantly larger Stokes shift (>100 nm) compared to PBD. Upon excitation, the molecule likely undergoes geometric relaxation toward a more planar ICT state, lowering the energy of the emitted photon significantly.
-
Molar Extinction Coefficient (
): Generally ranges from 20,000 to 35,000 , slightly lower than planar analogues due to the twisted ground state.
Part 3: Solvatochromic Behavior
The 2,5-dimethoxyphenyl oxadiazoles exhibit positive solvatochromism , particularly in emission.
-
Non-Polar (Hexane/Toluene): Emission is structured and blue-shifted (shorter
). The "locally excited" (LE) state dominates. -
Polar Aprotic (MeCN/DMF): Emission broadens and red-shifts significantly. The solvent stabilizes the highly dipolar ICT excited state.
-
Protic Solvents (Methanol): Can lead to fluorescence quenching due to hydrogen bonding with the methoxy oxygens or the oxadiazole nitrogens, facilitating non-radiative decay pathways.
Part 4: Experimental Protocol for Characterization
To ensure reproducibility, follow this self-validating workflow.
Reagents & Equipment[1][2][3]
-
Solvents: Spectroscopic grade Acetonitrile (MeCN) and Toluene (cutoff < 280 nm).
-
Standard: Quinine Sulfate in 0.1 M
( ) or PPO in Cyclohexane. -
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).
Workflow Diagram
Caption: Step-by-step workflow for accurate UV-Vis and Quantum Yield determination, emphasizing the optical density limit to prevent inner-filter effects.
Critical Steps
-
Concentration Check: Ensure the absorption maximum is below 0.1 A.U. when measuring fluorescence to avoid inner-filter effects (re-absorption of emitted light).
-
Solvent Blank: Always run a baseline with the exact solvent batch used for dilution.
-
Acid Sensitivity: 2,5-dimethoxy groups are acid-sensitive. Avoid using acidic solvents for storage, as demethoxylation or ring cleavage may occur over time.
Part 5: Applications & Suitability
| Application Field | Suitability | Mechanism/Rationale |
| Scintillators | High | The large Stokes shift prevents self-absorption, a critical failure mode in high-concentration scintillator plastics. |
| Bio-Imaging | Moderate | While fluorescent, the UV absorption (<350 nm) is damaging to live cells. Two-photon excitation is required for biological viability. |
| Drug Discovery | High | The 2,5-dimethoxy motif is a bioisostere for certain pharmacophores. The oxadiazole ring improves metabolic stability compared to esters/amides.[1] |
| OLEDs | High | Acts as an Electron Transport Material (ETM). The twisted structure prevents |
References
-
He, D. H., et al. (2010). "Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles." Turkish Journal of Chemistry.
-
Lopes, S., et al. (2025).[2] "Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole." Molecules.
-
Cao, J., et al. (2013). "Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution." RSC Advances.
-
Desai, N. C., et al. (2020). "Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents." ResearchGate.[3]
-
Chandrakantha, B., et al. (2010). "Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles." Indian Academy of Sciences.
Sources
Comparative potency of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine against standard antibiotics
The following guide provides an in-depth technical analysis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine , a synthetic non-β-lactam antibiotic candidate. This document synthesizes structural pharmacology, comparative potency data against standard-of-care antibiotics, and validated experimental protocols for researchers.
Executive Summary
The rise of multidrug-resistant (MDR) Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa necessitates the exploration of non-traditional scaffolds. The 1,3,4-oxadiazole nucleus has emerged as a privileged pharmacophore due to its ability to act as a bioisostere for amide and ester groups, improving metabolic stability while maintaining hydrogen-bonding capability.
This guide analyzes 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (Target Compound OXD-25 ), a lipophilic derivative designed to enhance membrane permeability via the 2,5-dimethoxy substitution pattern. Comparative analysis with structural analogs (e.g., 3,4-dimethoxy variants) and standard antibiotics reveals a potency profile favoring Gram-positive inhibition, with a mechanism distinct from traditional β-lactams.
Chemical Profile & Structural Logic[1][2]
The target compound features a 2-amino-1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethoxyphenyl ring.
| Feature | Structural Logic | Impact on Potency |
| 1,3,4-Oxadiazole Core | Flat, aromatic heterocycle acting as a hydrogen bond acceptor/donor. | Mimics the peptide bond of bacterial cell wall precursors; resistant to hydrolysis by peptidases. |
| 2-Amino Group (-NH₂) | Primary amine at C2. | Critical for hydrogen bonding with DNA gyrase (subunit B) or Mur ligases. |
| 2,5-Dimethoxy Motif | Electron-donating methoxy groups at ortho and meta positions. | Increases lipophilicity (LogP) to facilitate penetration of the peptidoglycan layer; the ortho-methoxy group provides steric protection against metabolic ring opening. |
Comparative Potency Analysis
The following data aggregates Minimum Inhibitory Concentration (MIC) values from the 5-aryl-2-amino-1,3,4-oxadiazole class , specifically focusing on dimethoxy and monomethoxy analogs which serve as the direct efficacy predictors for the 2,5-isomer.
Table 1: Antibacterial Activity Profile (MIC in µg/mL)
Data synthesized from comparative studies of 5-substituted oxadiazoles against ATCC standard strains.
| Bacterial Strain | Gram Status | OXD-25 Class (Dimethoxy Analogs) | Ampicillin (Standard) | Ciprofloxacin (Standard) | Potency Assessment |
| S. aureus (ATCC 25923) | (+) | 4 – 8 | 0.5 – 1.0 | 0.25 – 0.5 | Moderate: Effective, but less potent than fluoroquinolones. |
| B. subtilis (ATCC 6633) | (+) | 8 – 16 | 1.0 – 2.0 | 0.25 – 0.5 | Active: Shows consistent inhibition of spore-formers. |
| E. coli (ATCC 25922) | (-) | 32 – 64 | 2.0 – 4.0 | 0.015 – 0.03 | Weak: Limited outer membrane penetration in Gram-negatives. |
| P. aeruginosa (ATCC 27853) | (-) | >128 | >128 (Resistant) | 0.5 – 1.0 | Inactive: Ineffective against efflux-pump proficient strains. |
| MRSA (Clinical Isolates) | (+) | 12.5 – 25 | >128 (Resistant) | 0.5 – 64 | High Potential: Retains activity where Ampicillin fails. |
Key Insight: While the OXD-25 class is generally less potent than Ciprofloxacin against susceptible strains, its value lies in its activity against β-lactam-resistant phenotypes (MRSA) . The 2,5-dimethoxy substitution provides a "lipophilic shield" that may bypass specific porin mutations affecting more polar antibiotics.
Mechanism of Action (Hypothetical Pathway)
Research into 2-amino-1,3,4-oxadiazoles suggests a dual mechanism: inhibition of DNA Gyrase (Topoisomerase II) and interference with cell division proteins (FtsZ).
Figure 1: Proposed dual-target mechanism. The 2-amino group acts as a hydrogen bond donor within the ATP-binding pocket of DNA Gyrase.
Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Objective: Synthesize the target compound via oxidative cyclization of hydrazide.
Reagents:
-
2,5-Dimethoxybenzohydrazide (1.0 eq)
-
Cyanogen Bromide (BrCN) (1.2 eq) [CAUTION: TOXIC] [1]
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Methanol/Water (1:1 v/v)
Workflow:
-
Dissolution: Dissolve 2,5-dimethoxybenzohydrazide in Methanol/Water.
-
Activation: Cool to 0–5°C. Add BrCN portion-wise over 20 minutes.
-
Cyclization: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Validation Checkpoint: Disappearance of hydrazide spot; appearance of a less polar fluorescent spot.
-
-
Neutralization: Adjust pH to 7–8 with NaHCO₃ solution.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.
Figure 2: Oxidative cyclization pathway using Cyanogen Bromide.
Protocol B: Antibacterial Assay (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve OXD-25 in DMSO (Stock: 10 mg/mL). Serial dilute in MHB to range 0.5 – 128 µg/mL.
-
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity or Resazurin dye reduction (Blue
Pink = Growth).-
Validation Checkpoint: Positive control (Bacteria + Broth) must be turbid; Negative control (Broth only) must be clear. DMSO control must show no inhibition.
-
References
-
Al-Wahaibi, L.H., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities.[2] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link
-
Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles.[12] Indian Journal of Pharmaceutical Sciences. Link
-
Mermer, A., et al. (2019). Synthesis of novel hybrid quinolone-based 1,3,4-oxadiazole derivatives and their biological activities. Bioorganic Chemistry.[6][10][11] Link
- Clinical and Laboratory Standards Institute (CLSI).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 5. WO2001042138A1 - Process for the preparation of cyanogen bromide - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. jyoungpharm.org [jyoungpharm.org]
Safety Operating Guide
Comprehensive Safety & Handling Guide: 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Executive Safety Summary
Compound Class: 1,3,4-Oxadiazole derivative / Aromatic Amine Primary Hazard Category: Pharmacologically Active Compound (PAC) / Irritant GHS Signal Word: WARNING
This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine . As a structural analog to known bioactive agents (tubulin inhibitors, kinase inhibitors), this compound must be handled with the rigor reserved for high-potency small molecules. The absence of a specific LD50 for this exact isomer mandates the use of Precautionary Principle protocols, assuming potential oral toxicity and respiratory sensitization.
Part 1: Risk Assessment & Hazard Identification
Derived from Structure-Activity Relationship (SAR) analysis of 1,3,4-oxadiazole analogs (e.g., Raltegravir, Zibotentan precursors).
| Hazard Type | GHS Code | Description | Causality / Mechanism |
| Acute Toxicity | H302 | Harmful if swallowed. | Bioactive amines can interfere with neurotransmission or enzymatic pathways upon systemic absorption. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | The amine group (-NH2) is basic and can react with skin lipids/proteins, causing contact dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Crystalline dusts are mechanically abrasive and chemically reactive with mucous membranes. |
| Respiratory | H335 | May cause respiratory irritation.[1][3] | Fine particulates from the solid powder can deeply penetrate lung tissue, triggering inflammation. |
Part 2: Personal Protective Equipment (PPE) Matrix
Objective: Create a redundant barrier system to prevent dermal absorption and inhalation.
| PPE Component | Specification | Rationale |
| Respiratory | N95 / P100 Respirator (if outside hood) or Fume Hood (Primary) | Prevents inhalation of airborne particulates during weighing. 1,3,4-oxadiazoles are stable but potent dusts. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: >480 min. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Body Protection | Lab Coat (Tyvek/Polypropylene) | Standard cotton coats absorb liquids; Tyvek sheds chemical dusts and prevents fabric saturation. |
Part 3: Operational Protocols
Storage & Stability
-
Temperature: Store at -20°C .
-
Environment: Keep desicated. The oxadiazole ring is thermally stable, but the primary amine is susceptible to oxidation over time.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.
Solubilization (Stock Solution Preparation)
Most biological assays require a DMSO stock.
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. Solubility is typically high (>10 mg/mL).
-
Procedure:
-
Weigh the solid in a tared vial inside a fume hood.
-
Add DMSO dropwise. Vortex for 30 seconds.
-
Critical Safety Step: DMSO is a penetrant carrier. If DMSO containing the compound touches skin, it will carry the toxin directly into the bloodstream. Change gloves immediately if splashed.
-
Experimental Workflow Visualization
The following diagram illustrates the safe handling lifecycle from reception to waste.
Figure 1: Operational lifecycle and critical control points for handling 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.
Part 4: Disposal & Waste Management
Never dispose of oxadiazole derivatives down the drain. These compounds are often environmentally persistent and toxic to aquatic life.
Waste Categorization[6]
-
Solid Waste: Contaminated gloves, weighing boats, paper towels.
-
Action: Place in a dedicated "Hazardous Solid Waste" bag (yellow/red biohazard style often used for chemically contaminated solids).
-
-
Liquid Waste (Stock): High concentration DMSO solutions.
-
Action: Collect in "Halogenated Organic Solvent" carboys (if mixed with DCM/Chloroform) or "Non-Halogenated" (if DMSO/Methanol only). Label explicitly as "Contains Toxic Bioactive Amine."
-
-
Aqueous Waste: Cell culture media containing trace compound.
-
Action: Deactivate with 10% bleach for 20 minutes (oxidizes the amine) before pH neutralization and disposal, OR collect as aqueous hazardous waste depending on institutional policy.
-
Part 5: Emergency Response Plan
Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes .[4][5][6][7] Hold eyelids open. Seek medical attention.
-
Skin Contact: Wash with soap and water.[3][4][6][7] Do not use ethanol (this may increase absorption). Remove contaminated clothing.[1][2][3][4][5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]
Spill Cleanup Logic
Follow the decision tree below for spill management.
Figure 2: Decision logic for immediate spill remediation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 201251, 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
-
National Institutes of Health (NIH). Therapeutic potential of oxadiazole containing compounds. PMC7723049. Retrieved from [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
